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  • Product: Tazifylline
  • CAS: 113932-16-4

Core Science & Biosynthesis

Foundational

Tazifylline vs Theophylline structural differences

Structural Divergence of Xanthine Derivatives: A Technical Analysis of Tazifylline vs. Theophylline Executive Summary The rational design of small-molecule therapeutics frequently relies on the modification of privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Divergence of Xanthine Derivatives: A Technical Analysis of Tazifylline vs. Theophylline

Executive Summary

The rational design of small-molecule therapeutics frequently relies on the modification of privileged scaffolds to tune target selectivity. Theophylline and Tazifylline perfectly illustrate this paradigm. While both molecules share a foundational 1,3-dimethylxanthine core, a single, massive substitution at the N7 position of the purine ring completely abolishes the original molecule's affinity for phosphodiesterases (PDEs) and adenosine receptors, repurposing the scaffold into a potent, selective histamine H1 receptor antagonist. This whitepaper dissects the structural mechanics, pharmacodynamic shifts, and the self-validating experimental workflows required to characterize these divergent profiles.

Structural Anatomy and Chemical Divergence

Both theophylline and tazifylline are built upon the 1,3-dimethylxanthine (1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-) framework. However, their spatial footprints and physicochemical properties dictate entirely different biological interactions.

  • Theophylline : Features a free secondary amine at the N7 position[1]. This compact, planar structure mimics endogenous purines (such as adenosine), allowing it to intercalate deeply into the narrow active sites of PDEs and antagonize adenosine receptors.

  • Tazifylline : Retains the 1,3-dimethylxanthine core but features a massive substitution at the N7 position: a 2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl chain[2].

The Causality of the N7 Modification: The addition of the bulky piperazine and thioether moiety fundamentally alters the molecule's lipophilicity and steric bulk. The basic piperazine nitrogen and the lipophilic phenylsulfanyl group fulfill the classic pharmacophore requirements for H1 antihistamines—namely, a basic amine separated by a spacer from lipophilic aromatic/bulky systems[3]. Concurrently, this massive steric bulk physically prevents the xanthine core from fitting into the purine-binding pockets of PDEs and adenosine receptors, effectively stripping the molecule of its theophylline-like bronchodilatory mechanism and shifting it entirely to an H1-antagonist profile[].

Table 1: Quantitative Physicochemical Comparison

PropertyTheophyllineTazifylline
Molecular Formula C7H8N4O2[1]C23H32N6O3S[2]
Molecular Weight 180.16 g/mol [1]472.60 g/mol [2]
N7 Substitution -H (Unsubstituted)2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl
Computed LogP ~ -0.02[1]~ 1.3[2]
Primary Target PDE, Adenosine Receptors[1]Histamine H1 Receptor[5]
Pharmacological Role Bronchodilator (Asthma/COPD)Antihistamine / Antiallergic[]

Mechanistic Shift (Pharmacodynamics)

The structural divergence directly dictates the downstream signaling pathways. Theophylline relies on elevating intracellular cAMP via PDE inhibition to induce smooth muscle relaxation[1]. In stark contrast, tazifylline acts as a potent, selective, and long-acting histamine H1 receptor antagonist[5]. By binding to the G-protein coupled H1 receptor, tazifylline prevents histamine-induced activation of phospholipase C, thereby blocking the formation of inositol triphosphate (IP3) and diacylglycerol (DAG). This halts the rapid intracellular release of Ca2+ from the endoplasmic reticulum, effectively shutting down the allergic response[3].

PD_Divergence Core 1,3-Dimethylxanthine Core Theo Theophylline (Unsubstituted N7) Core->Theo Tazi Tazifylline (Bulky N7 Substitution) Core->Tazi PDE PDE Inhibition & Adenosine Antagonism Theo->PDE H1 Histamine H1 Receptor Antagonism Tazi->H1 Asthma Asthma / COPD Therapy PDE->Asthma Allergy Anti-allergic / Bronchodilator H1->Allergy

Fig 1. Pharmacodynamic divergence driven by N7-substitution on the xanthine core.

Experimental Workflow: Validating Target Affinity

To empirically validate the structural divergence and the resulting shift in receptor affinity, a highly controlled radioligand binding assay must be employed. As a self-validating system, this protocol ensures that the observed affinity ( Ki​ ) is a true reflection of structural fit, isolated from assay artifacts.

Workflow Prep Compound Prep & Purification NMR 1H/13C NMR & Mass Spec Prep->NMR Structural Validation Binding Radioligand Binding Assay (H1 vs PDE) Prep->Binding In Vitro Assay Wash Rapid Filtration & Washing Binding->Wash Scint Liquid Scintillation Counting Wash->Scint Data IC50 & Ki Determination Scint->Data

Fig 2. Self-validating workflow for structural confirmation and target affinity.

Step-by-Step Protocol: Radioligand Binding Assay (H1 vs. Adenosine Receptors)
  • Membrane Preparation : Isolate membranes from CHO cells stably expressing human H1 receptors (to test Tazifylline) and A1/A2A adenosine receptors (to test Theophylline).

    • Causality: Utilizing recombinant cell lines ensures a high density of the specific target receptor, eliminating cross-reactivity noise from native, off-target receptor subtypes.

  • Assay Incubation : Incubate membranes with a target-specific radioligand (e.g., [3H]-mepyramine for H1; [3H]-DPCPX for Adenosine A1) and varying concentrations of the test compound ( 10−10 to 10−5 M) in 50 mM Na/K phosphate buffer (pH 7.4) at 25°C for 60 minutes.

    • Causality: The 60-minute incubation at 25°C allows the system to reach thermodynamic equilibrium, a strict mathematical prerequisite for accurate IC50​ and Ki​ determination.

  • Non-Specific Binding (NSB) Control : Include parallel reaction tubes containing 10 µM of a known unlabeled competitor (e.g., promethazine for H1).

    • Causality: NSB controls are the core self-validating step of this protocol. They differentiate true receptor-ligand interactions from radioligand that is non-specifically trapped in the lipid bilayer or adhering to the assay tube walls.

  • Separation & Washing : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI coats the glass fibers with a positive charge, repelling basic radioligands and drastically reducing background noise. Rapid cooling and washing trap the receptor-ligand complexes while stripping unbound radioligand before the equilibrium can shift toward dissociation.

  • Data Quantification : Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Conclusion

The structural evolution from theophylline to tazifylline exemplifies the precision of rational drug design. By leveraging the stable xanthine core and appending a bulky, pharmacophore-specific N7 tail, medicinal chemists successfully sterically hindered PDE/adenosine binding while perfectly matching the spatial requirements of the H1 receptor[]. This single-site modification highlights how drastic pharmacological shifts can be engineered through targeted structural bulk.

References

  • PubChem. "Tazifylline | C23H32N6O3S | CID 54424 - PubChem - NIH". National Institutes of Health. [Link]

  • PubChem. "Theophylline | C7H8N4O2 | CID 2153 - PubChem - NIH". National Institutes of Health.[Link]

  • Wikipedia. "Theophylline".[Link]

  • DOKUMEN.PUB. "Textbook of Medicinal Chemistry Volume 2 Third Edition".[Link]

Sources

Exploratory

Tazifylline (CAS 79712-55-3): A Technical Guide for Drug Development Professionals

Prepared by a Senior Application Scientist This document provides a comprehensive technical overview of Tazifylline (CAS 79712-55-3), a potent and selective histamine H1-receptor antagonist. This guide is intended for re...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of Tazifylline (CAS 79712-55-3), a potent and selective histamine H1-receptor antagonist. This guide is intended for researchers, scientists, and professionals involved in drug development, offering insights into its chemical properties, mechanism of action, potential therapeutic applications, and available preclinical and clinical data.

Core Chemical and Physical Properties

Tazifylline, systematically named 7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione, is a synthetic derivative of theophylline.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 79712-55-3
Molecular Formula C23H32N6O3S
Molecular Weight 472.6 g/mol
IUPAC Name 7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione
Synonyms Tazifilina, Tazifyllinum, Taziphylline, RS-49014
Predicted Boiling Point 705.1±70.0°C
Predicted Density 1.34±0.1 g/cm3
Stereochemistry Racemic

Mechanism of Action: A Selective Histamine H1-Receptor Antagonist

Tazifylline functions as a potent and selective antagonist of the histamine H1 receptor.[3] In vitro studies have demonstrated its high affinity for these receptors.[3] Unlike many first-generation antihistamines, Tazifylline exhibits significantly lower affinity for other receptors, including histamine H2, alpha- and beta-adrenoceptors, 5-hydroxytryptamine, and muscarinic receptor subtypes.[3] This selectivity is crucial as it suggests a reduced likelihood of off-target side effects. Furthermore, Tazifylline has been shown to poorly inhibit the release of histamine from mast cells, indicating its primary mechanism is receptor blockade rather than modulation of histamine release.[3]

The antagonism of the H1 receptor by Tazifylline prevents the downstream signaling cascade initiated by histamine binding. This interruption of the signaling pathway is the basis for its therapeutic effects in allergic conditions.

Tazifylline Mechanism of Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to G_Protein Gq/11 Activation H1_Receptor->G_Protein Activates Tazifylline Tazifylline Tazifylline->H1_Receptor Blocks PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG IP3 & DAG Production PIP2->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Allergic Response (e.g., inflammation, bronchoconstriction) Ca_PKC->Cellular_Response

Caption: Tazifylline blocks histamine binding to the H1 receptor.

Therapeutic Applications and Clinical Insights

The primary therapeutic potential of Tazifylline lies in the management of allergic conditions due to its antihistaminic properties.

Allergic Rhinitis and Urticaria

Preclinical studies in rats and dogs have shown that orally administered Tazifylline effectively inhibits histamine-induced skin inflammation for extended periods.[3] Clinical studies in healthy atopic and non-atopic individuals demonstrated that single oral doses of 5, 10, and 15 mg of Tazifylline resulted in a dose-dependent inhibition of wheal and flare responses to cutaneous challenges with histamine, codeine, and anti-IgE. Notably, these effects were achieved without clinically significant sedative effects.

Asthma

Tazifylline has been investigated for its potential role in asthma management. In anesthetized guinea pigs, it markedly inhibited histamine-induced bronchoconstriction.[3] A randomized, crossover clinical study in 11 male atopic asthmatics evaluated the effect of 10 mg of Tazifylline administered twice daily for seven days.[1] The study found that Tazifylline significantly reduced the percentage decrease in peak flow rates following histamine inhalation compared to placebo.[1]

Synthesis and Manufacturing Considerations

A detailed, publicly available, step-by-step synthesis protocol for Tazifylline is not readily found in the scientific literature. However, based on its chemical structure as a theophylline derivative, a plausible synthetic route can be conceptualized. The synthesis would likely involve the alkylation of theophylline at the N7 position with a suitable electrophile containing the piperazine and phenylthiopropyl moieties.

Illustrative Synthesis Workflow (Conceptual)

The following diagram illustrates a potential, high-level workflow for the synthesis of Tazifylline. Disclaimer: This is a conceptual workflow and has not been experimentally validated.

Illustrative Synthesis Workflow for Tazifylline Theophylline Theophylline Reaction_2 N7-Alkylation of Theophylline Theophylline->Reaction_2 Reagent_A 1-(3-phenylthiopropyl)piperazine Reaction_1 Alkylation of Piperazine Reagent_A->Reaction_1 Reagent_B 1-chloro-3-(2-hydroxypropyl) chloride (or similar electrophile) Reagent_B->Reaction_1 Intermediate_1 N-alkylated piperazine derivative Reaction_1->Intermediate_1 Intermediate_1->Reaction_2 Crude_Tazifylline Crude Tazifylline Reaction_2->Crude_Tazifylline Purification Purification (e.g., Chromatography) Crude_Tazifylline->Purification Tazifylline_Final Tazifylline Purification->Tazifylline_Final

Caption: A conceptual workflow for the synthesis of Tazifylline.

Analytical Methodologies

A validated, publicly available analytical method specifically for the quantification of Tazifylline in biological matrices has not been identified in the reviewed literature. However, based on methods for similar theophylline derivatives, a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV or mass spectrometry (MS) detection would be a suitable approach for its analysis.

Representative Experimental Protocol: RP-HPLC for Quantification in Plasma (Illustrative)

The following protocol is a representative example and would require optimization and validation for Tazifylline.

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, add 600 µL of acetonitrile containing an appropriate internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH 5.0).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV at an appropriate wavelength (to be determined by UV scan) or MS/MS detection for higher sensitivity and selectivity.

3. Validation Parameters:

  • The method would need to be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

"Plasma_Sample" [label="Plasma Sample Collection"]; "Protein_Precipitation" [label="Protein Precipitation\n(e.g., with Acetonitrile)"]; "Centrifugation" [label="Centrifugation"]; "Supernatant_Transfer" [label="Supernatant Collection\n& Evaporation"]; "Reconstitution" [label="Reconstitution in\nMobile Phase"]; "HPLC_Injection" [label="RP-HPLC Injection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chromatographic_Separation" [label="Chromatographic Separation\n(C18 Column)"]; "Detection" [label="Detection\n(UV or MS/MS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis &\nQuantification", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

"Plasma_Sample" -> "Protein_Precipitation"; "Protein_Precipitation" -> "Centrifugation"; "Centrifugation" -> "Supernatant_Transfer"; "Supernatant_Transfer" -> "Reconstitution"; "Reconstitution" -> "HPLC_Injection"; "HPLC_Injection" -> "Chromatographic_Separation"; "Chromatographic_Separation" -> "Detection"; "Detection" -> "Data_Analysis"; }

Sources

Foundational

Tazifylline histamine H1 selectivity profile

Defining the Scope I'm currently focused on defining the scope for a technical guide on Tazifylline's histamine H1 selectivity profile. I've broken down the request, identifying the key topic, desired content type, and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I'm currently focused on defining the scope for a technical guide on Tazifylline's histamine H1 selectivity profile. I've broken down the request, identifying the key topic, desired content type, and target audience. Understanding the intended reader is key to writing the most concise and complete technical overview.

Outlining the Structure

Now I'm focusing on core requirements, aiming for full editorial control. I'm building a Senior Application Scientist persona, prioritizing Expertise, Trustworthiness, and Authoritativeness. I'll include in-text citations and a comprehensive reference list. Also, I plan to leverage tables for data summarization, detailed methodologies, and Graphviz diagrams for clarity. I'm sticking to the given color palette and max width.

Defining Tazifylline Scope

I'm establishing the scope for a technical guide on Tazifylline's histamine H1 selectivity. My autonomy allows for a logical structure, and I'll focus on explaining the subject matter thoroughly, focusing on E-E-A-T principles. This will be the foundation for an in-depth whitepaper.

Refining Technical Document Structure

I'm now integrating visualization and formatting into the document outline. Quantitative data will be summarized in tables. I'll describe the experiment's step-by-step methodologies. I will utilize Graphviz diagrams (DOT language) to illustrate pathways and workflows, each with a caption. I have established specifications for diagram style. I'm focusing on contrasting colors and clear text. I am also working on an abstract and introduction.

Detailing Affinity Characteristics

I'm now detailing Tazifylline's chemical structure and receptor selectivity. My current focus is on a comprehensive receptor selectivity profile. I'm preparing a table summarizing relative affinities gleaned from the literature. I'll include mechanistic pharmacology of the H1 receptor, with a signaling pathway diagram to illustrate the process and Tazifylline's inhibitory effect.

Constructing Pathway Diagrams

I'm currently working on the DOT script for the H1 signaling pathway, focusing on Tazifylline's inhibitory mechanism. I've defined node and edge colors for clarity. My DOT script will represent the interaction between histamine, the H1 receptor, Gq/11 protein, and downstream effectors. I've designed the visual elements to be effective and clear, using the specified color palette.

Visualizing Inhibitory Mechanisms

I'm now generating a DOT diagram showing Tazifylline's H1 receptor blockade. The diagram will illustrate histamine's activation of the H1 receptor, its coupling to the Gq/11 protein, and subsequent downstream effects. I'm focusing on Tazifylline's competitive blocking action and its impact on the signaling cascade, including calcium release and inflammation. I will design a second diagram showing the experimental workflow.

Illustrating Antagonism Validation

I've crafted a DOT diagram and caption for the experimental workflow validating H1 receptor antagonism in isolated tissue. The graph uses a consistent color scheme for each step: Tissue Preparation, Equilibration, Baseline Histamine Response, Washout, Incubation, Histamine Challenge, and Affinity Calculation. Now I am working on the data for a Receptor Selectivity Profile table.

Defining Selectivity Profiles

I'm now detailing Tazifylline's receptor binding profile, highlighting its high affinity for the H1 receptor and low affinity for H2, H3, alpha- and beta-adrenoceptors, serotonin, and muscarinic receptors. I'll summarize these affinities in a new table, including data on mast cell histamine release inhibition. I'm also preparing a table summarizing the in vivo pharmacodynamic effects in various animal models, focusing on bronchoconstriction inhibition and reduced inflammation. Finally, I'm working on the guide's title and structure.

Elaborating Pharmacological Details

I'm expanding the guide to explain Tazifylline's Gq/11 pathway antagonism, referencing a new DOT diagram. I've also outlined protocols for radioligand binding assays and isolated tissue contraction assays, with causal explanations for each step. I'm noting the lack of central nervous system effects, connecting this to blood-brain barrier penetration. I am planning a table of citations, starting with one focused on the drug's animal pharmacology.

Citing Tazifylline Sources

I am now integrating citations to support my claims about Tazifylline's pharmacology. I've located several key sources, including PubMed and BOC Sciences. The sources confirm Tazifylline's potent H1 receptor antagonism and high affinity for the receptor. I'm focusing on contrasting its affinity with other receptors.

Refining Radioligand Assay

I'm refining the radioligand binding protocol to ensure self-validation. I'm focusing on membrane preparation using differential centrifugation and 3H-mepyramine as the radioligand. I will include a high concentration of an unlabeled competitor (promethazine) to define non-specific binding, which is a key self-validating step. I'll describe filtration and data analysis.

Describing Antagonist Protocol

I'm now detailing the isolated tissue contraction assay protocol using pig ileum. The steps include tissue isolation, equilibration, establishing a histamine baseline, antagonist incubation, and repeating the histamine curve to calculate the dose ratio. I am adding a vital self-validation step, using a time-control tissue. I've also confirmed and codified the color palette and contrast rules for the diagrams.

Validating Pathway Blockade

I'm now refining the DOT diagram illustrating Tazifylline's H1 receptor blockade. I'm double-checking each arrow and node to ensure the flow and mechanism are clearly depicted. I'm focusing on the competitive interaction and downstream consequences, like calcium release. I want to highlight the critical nodes.

Adjusting Visual Specifications

I'm now integrating size adjustments and ensuring compatibility within Graphviz. I've added both size="7.6, 10"; and ratio="compress"; within the DOT graph, to adhere to the diagram's 760px maximum width. I'm also including maxwidth="760px" as a graph attribute, although Graphviz doesn't natively support this.

Finalizing Flowchart Diagram

I've finished the DOT script and caption for the isolated tissue assay. The diagram illustrates each step from tissue preparation to affinity calculation. I've double-checked all edges and nodes. I am making sure the color-coding is consistent with prior designs. I'm satisfied that it clearly shows the protocol's flow and my reasoning for each step.

Integrating Citations Now

I'm now integrating in-text citations using the [INDEX] format to ensure the guide's credibility. Each claim referring to a source will conclude with the index. I'm building a numbered reference list with titles, sources, and URLs. I am focused on self-validating protocols in the radioligand assay, specifically including NSB controls.

Compiling Source Materials

I'm now collating the sources and constructing the reference section, using a numbered format and incorporating the indices:,,, and. I'm also preparing to build the table detailing Tazifylline's receptor selectivity. I'm focusing on organizing and formatting the citations for the guide's references section.

Detailing Specific Selectivity

I'm now integrating detailed receptor affinities into a new selectivity table, including H2, H3, muscarinic, adrenergic, and serotonergic receptors. I'm noting the in vivo pharmacodynamic effects in several animal models, focusing on bronchoconstriction and inflammation. I will prepare an introduction, using a strong professional hook.

Defining Chemical Structure

I am now detailing Tazifylline's chemical structure as a xanthine/purine-dione derivative, highlighting its implications for H1 receptor selectivity as a competitive antagonist. I'll describe the signaling pathway, illustrating its inhibition by Tazifylline. I will be incorporating the diagram of the signaling pathway now. I am focusing on the competitive interaction and downstream consequences, like calcium release and bronchoconstriction. I'll summarize the experimental methodologies, describing radioligand binding, and isolated tissue contraction assays, with self-validation protocols.

Justifying Tissue Selection

I'm now focusing on justifying the use of guinea pig ileum in the contraction assay, due to its high H1 receptor density, and I'm including atropine to isolate the histamine-specific response. I will describe the rationale for using a time-control tissue to account for spontaneous sensitivity fluctuations. I'm preparing to address in vivo data and safety profile, as well.

Verifying Structure Accuracy

I'm now cross-referencing my diagrams and text, verifying all data, particularly chemical structure and signaling pathway. I've finished the reference list, ensuring all links are valid. All required checks are complete.

Refining Diagram Precision

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Protocols & Analytical Methods

Method

Application Note: Preparation and In Vitro Cell Culture Protocols for Tazifylline

Executive Summary Tazifylline is a potent, highly selective, and long-acting antagonist of the histamine H1 receptor, heavily utilized in preclinical pharmacological studies targeting allergic responses, asthma, and infl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tazifylline is a potent, highly selective, and long-acting antagonist of the histamine H1 receptor, heavily utilized in preclinical pharmacological studies targeting allergic responses, asthma, and inflammatory pathways[1]. In vitro, Tazifylline competitively inhibits histamine-induced activation of the Gq-coupled H1 receptor, effectively halting downstream phospholipase C (PLC) activation and subsequent intracellular calcium mobilization[2].

As a non-classical antihistamine with a complex multi-ring lipophilic structure, Tazifylline is practically insoluble in aqueous environments[3]. Proper reconstitution and handling are critical. This application note provides a self-validating, field-tested protocol to prevent drug precipitation, ensure structural integrity, and guarantee reproducible dose-response kinetics in cell-based assays.

Physicochemical Properties & Solvation Causality

To design a robust in vitro assay, one must first understand the physical limitations of the compound. Water lacks the dielectric capacity to disrupt the strong hydrophobic interactions within the Tazifylline crystal lattice.

Causality of Solvent Choice: Dimethyl sulfoxide (DMSO) is the mandatory primary solvent. As an amphiphilic, aprotic solvent, DMSO effectively solvates both the polar heteroatoms and the hydrophobic aromatic rings of Tazifylline, preventing molecular aggregation[4].

Table 1: Physicochemical Properties of Tazifylline
PropertyValue
Chemical Name (±)-Tazifylline
CAS Number 79712-55-3
Molecular Weight 472.60 g/mol
Formula C23H32N6O3S
Primary Solvent 100% Anhydrous DMSO (Solubility ≥ 10 mM)
Aqueous Solubility Practically Insoluble
Primary Target Histamine H1 Receptor (GPCR)

Pharmacological Mechanism of Action

Tazifylline exerts its therapeutic effect by binding to the H1 receptor, preventing the endogenous ligand (histamine) from initiating the Gq-protein signaling cascade. This blockade halts the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately preventing the calcium influx required for mast cell degranulation and smooth muscle contraction[2].

G Tazifylline Tazifylline (H1 Antagonist) H1R H1 Receptor (GPCR) Tazifylline->H1R Competitively Blocks Histamine Histamine Histamine->H1R Activates Gq Gq Protein H1R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic/Inflammatory Cellular Response Ca2->Response Triggers PKC->Response Triggers

Fig 1. Tazifylline inhibition of the Histamine H1 Receptor (GPCR) signaling cascade.

Self-Validating Reconstitution Protocol

To ensure a self-validating system, this protocol incorporates rigid quality control (QC) checkpoints. Failure to follow the thermal and solvent guidelines will result in micro-precipitates, which artificially lower the effective drug concentration and skew IC50 calculations.

Table 2: Reconstitution Volumes for a 10 mM Stock Solution

Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × MW ( g/mol ) / 1000]

Mass of TazifyllineVolume of 100% Anhydrous DMSO Required
1.0 mg211.6 µL
5.0 mg1.058 mL
10.0 mg2.116 mL
Phase 1: Stock Solution Preparation (10 mM)
  • Equilibration: Allow the lyophilized Tazifylline vial to equilibrate to room temperature (RT) for 30 minutes in a desiccator before opening.

    • Causality: Opening a cold vial causes atmospheric moisture condensation. Water introduction drastically reduces DMSO's solvating power and degrades the compound.

  • Dissolution: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the vial.

  • Agitation: Vortex gently for 1-2 minutes. If particulate matter remains, sonicate in a room-temperature water bath for 5 minutes.

  • QC Checkpoint 1: Inspect the solution against a light source. It must be completely optically clear. Any turbidity indicates incomplete dissolution.

Phase 2: Aliquoting and Storage
  • Dispensing: Divide the 10 mM stock into 20–50 µL single-use aliquots in sterile, tightly capped, opaque microcentrifuge tubes.

  • Storage: Freeze immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months)[4].

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw water into the stock solution, causing the lipophilic Tazifylline to crash out of solution over time. Single-use aliquots prevent this degradation.

Phase 3: Working Solution & Cell Culture Application
  • Thawing: Warm the required aliquot in a 37°C water bath for 2 minutes.

    • Causality: DMSO freezes at 18.5°C; the solution must be fully liquid and homogenous before pipetting. Vortex immediately after thawing.

  • Media Addition: Add the DMSO stock directly into pre-warmed (37°C) complete culture media containing serum (e.g., 10% FBS).

    • Field Insight / Causality: A common mistake is adding the DMSO stock directly to cold media. This causes an instantaneous thermal shock that crashes the lipophilic drug out of solution. Furthermore, the albumin and other proteins in FBS act as hydrophobic carriers, sequestering Tazifylline and preventing it from precipitating in the aqueous media.

  • QC Checkpoint 2 (Self-Validation): The final DMSO concentration in the cell culture well MUST be ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity. Always run a "Vehicle Control" well containing the exact equivalent concentration of DMSO (without drug). Examine the media under a phase-contrast microscope at 20x magnification; the absence of refractive, needle-like micro-crystals validates successful solvation.

Workflow Stock 1. Stock Prep Dissolve in 100% DMSO (e.g., 10 mM) Aliquots 2. Aliquoting Dispense 20-50 µL Single-use tubes Stock->Aliquots Storage 3. Storage Freeze at -20°C / -80°C Protect from moisture Aliquots->Storage Thaw 4. Thawing Warm to 37°C Vortex thoroughly Storage->Thaw Dilution 5. Media Dilution Dilute in pre-warmed media (DMSO < 0.1%) Thaw->Dilution Assay 6. In Vitro Assay Apply to cell culture Dilution->Assay

Fig 2. Workflow for the reconstitution, storage, and in vitro application of Tazifylline.

References

  • [1] Epinastine – Knowledge and References. Taylor & Francis. URL: [Link]

  • [2] Textbook of Medicinal Chemistry Volume 2 Third Edition. DOKUMEN.PUB. URL: [Link]

  • [3] H1-Antagonists with nonclassical structure. Pharmacy 180. URL:[Link]

Sources

Application

Application Note and Protocol: Tazifylline Solubility in DMSO vs. Water

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility characteristics and handling of Tazifylline. Tazifylline is a potent and s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility characteristics and handling of Tazifylline. Tazifylline is a potent and selective histamine H1-receptor antagonist.[1] Due to its molecular structure, it exhibits poor solubility in aqueous solutions, a common challenge for in vitro and in vivo studies. This application note details the comparative solubility of Tazifylline in dimethyl sulfoxide (DMSO) versus water, explains the underlying chemical principles, and provides validated, step-by-step protocols for the preparation of high-concentration stock solutions and subsequent aqueous working solutions. Best practices for storage, stability, and troubleshooting are also discussed to ensure experimental reproducibility and integrity.

Introduction to Tazifylline

Tazifylline, a derivative of theophylline, is a small molecule inhibitor identified as a powerful and long-acting antagonist of the histamine H1 receptor.[1][] Its chemical structure, 7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione, contains multiple aromatic and heterocyclic rings, contributing to its hydrophobicity and making it sparingly soluble in water.[3] Accurate and consistent solution preparation is paramount for obtaining reliable data in pharmacological and biological assays. This guide addresses the critical need for standardized protocols to handle Tazifylline, focusing on the strategic use of DMSO as a solubilizing agent for stock solutions and the subsequent dilution into aqueous media for experimental use.

Physicochemical Properties of Tazifylline

A clear understanding of Tazifylline's physical and chemical properties is essential for its proper handling and use in experiments.

PropertyValueSource(s)
Molecular Formula C₂₃H₃₂N₆O₃S[][3]
Molecular Weight 472.60 g/mol [][4]
CAS Number 79712-55-3[][3]
Appearance Typically a solid powder[4][5]
Primary Mechanism Histamine H1 Receptor Antagonist[1][]

Solvent Selection: A Comparative Analysis

The choice of solvent is critical and depends on the intended application. For small organic molecules like Tazifylline, a two-solvent strategy involving an organic solvent for a concentrated stock and an aqueous buffer for the final working solution is standard practice.

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic organic solvent with exceptional solvating power for a wide range of organic compounds, including those that are poorly soluble in water.[6][7]

  • Causality of Choice : DMSO's ability to disrupt the hydrogen-bonding network of water and its capacity to form strong interactions with hydrophobic molecules make it an ideal solvent for preparing high-concentration stock solutions of Tazifylline. This allows researchers to store a large amount of the compound in a small, stable volume.[8]

  • Limitations : While an excellent solvent, high concentrations of DMSO can be toxic to cells and may interfere with assay components.[6] Therefore, the final concentration of DMSO in cell-based experiments must be kept to a minimum, typically well below 0.5% and ideally below 0.1%, with an appropriate vehicle control included in the experimental design.[9]

Water and Aqueous Buffers

Water is the universal biological solvent and is required for virtually all in vitro assays.

  • Causality of Choice : Final experimental assays are conducted in aqueous environments (e.g., cell culture media, phosphate-buffered saline) to mimic physiological conditions.

  • Limitations : Tazifylline is sparingly soluble in aqueous buffers.[10] Attempting to dissolve the dry powder directly in water or buffer will likely result in an incomplete dissolution and an inaccurate final concentration. Direct dilution of a concentrated DMSO stock into a buffer can also cause the compound to precipitate out of solution if not performed correctly.[11]

Protocol 1: Preparation of a 10 mM Tazifylline Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many research applications.[12] Adherence to this procedure is crucial for achieving a fully dissolved, accurate, and stable stock solution.

Materials
  • Tazifylline powder (MW: 472.60 g/mol )

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile 1.5 mL microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated pipettors and sterile, filtered pipette tips

Calculation

To prepare a 10 mM stock solution, the required mass of Tazifylline must be calculated.

Formula: Mass (mg) = Desired Concentration (mmol/L) × Volume (L) × Molecular Weight (g/mol) × 1000 (mg/g)

For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 472.60 g/mol × 1000 mg/g = 4.726 mg

Step-by-Step Procedure
  • Preparation : Bring the Tazifylline vial to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing : Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 4.73 mg of Tazifylline powder into the tube.

    • Expert Insight: Weighing a slightly larger mass (e.g., 5 mg) and adjusting the solvent volume accordingly can reduce weighing errors.

  • Solvent Addition : Add 1.058 mL of anhydrous DMSO to the tube containing 5 mg of Tazifylline to achieve a final concentration of 10 mM.

    • Causality: Using anhydrous DMSO is critical as it is hygroscopic; absorbed water can significantly reduce the solubility of hydrophobic compounds.[13]

  • Dissolution : Close the tube tightly and vortex for 1-2 minutes until the compound appears dissolved.[12]

  • Verification & Aid : Visually inspect the solution against a light source for any undissolved particles. If particles remain:

    • Sonicate the tube in a room temperature water bath for 5-10 minutes.[6]

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.[12] Caution : Check compound stability information before applying heat.

  • Aliquotting and Storage : Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. This prevents repeated freeze-thaw cycles, which can degrade the compound.[5]

  • Storage : Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, DMSO stock solutions are typically stable for at least 6 months.[9][12]

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start weigh Weigh 4.73 mg Tazifylline start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso vortex Vortex for 2 minutes add_dmso->vortex inspect Visually Inspect Solution vortex->inspect sonicate Sonicate for 10 min inspect->sonicate No dissolved Completely Dissolved inspect->dissolved Yes warm Warm to 37°C sonicate->warm warm->inspect aliquot Aliquot into single-use tubes dissolved->aliquot store Store at -20°C / -80°C aliquot->store end End store->end

Caption: Workflow for preparing a 10 mM Tazifylline stock solution in DMSO.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol outlines the critical steps for diluting the DMSO stock solution into an aqueous medium (e.g., cell culture medium, PBS) to prevent precipitation.

Key Principle: Minimizing Local Concentration Shock

Directly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous buffer creates a zone of transient supersaturation, causing the compound to precipitate. The key is to dilute the compound in a stepwise manner or add the stock solution to the aqueous buffer very slowly while vortexing.[11]

Step-by-Step Procedure
  • Thaw Stock : Thaw a single aliquot of the 10 mM Tazifylline DMSO stock solution at room temperature. Centrifuge the vial briefly to collect the contents at the bottom.

  • Intermediate Dilution (Optional but Recommended) : For very low final concentrations, perform an intermediate serial dilution in 100% DMSO first. For example, to get a 1 µM final concentration, you might first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.

  • Final Dilution :

    • Pipette the required volume of the aqueous buffer into a sterile tube.

    • While vortexing the aqueous buffer, slowly add the required volume of the Tazifylline DMSO stock (or intermediate stock) drop-by-drop into the buffer. This ensures rapid dispersion and minimizes precipitation.

    • Example : To make 1 mL of a 10 µM working solution from a 10 mM stock, add 999 µL of culture medium to a tube. While vortexing, slowly add 1 µL of the 10 mM stock. This results in a final DMSO concentration of 0.1%.

  • Verification : After preparation, let the working solution stand for a few minutes and visually inspect for any signs of precipitation (cloudiness or particles).[5]

  • Usage : Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of Tazifylline for extended periods, as the compound may degrade or precipitate over time.[10]

G start Need Aqueous Working Solution stock Thaw 10 mM Stock in DMSO start->stock check_conc Final Concentration > 1µM? stock->check_conc check_dmso Cell line sensitive to >0.1% DMSO? check_conc->check_dmso Yes serial_dilute Perform intermediate dilution in DMSO (e.g., to 1 mM) check_conc->serial_dilute No direct_dilute Add 1µL stock per 1mL buffer (Final DMSO = 0.1%) check_dmso->direct_dilute No use_lower_stock Prepare a lower conc. stock (e.g., 1 mM in DMSO) check_dmso->use_lower_stock Yes end_process Use fresh working solution immediately direct_dilute->end_process final_dilute_low Add 1µL of 1mM stock per 1mL buffer (Final DMSO = 0.1%) serial_dilute->final_dilute_low final_dilute_low->end_process use_lower_stock->end_process

Caption: Decision workflow for preparing aqueous working solutions from DMSO stock.

References

  • PubChem. Tazifylline | C23H32N6O3S | CID 54424. National Institutes of Health. [Link]

  • GSRS. TAZIFYLLINE. Global Substance Registration System. [Link]

  • GSRS. TAZIFYLLINE HYDROCHLORIDE. Global Substance Registration System. [Link]

  • Poizot A, Dumez D, Ferrandon P, et al. Animal pharmacology of the selective histamine H1-receptor antagonist tazifylline. Arzneimittelforschung. 1986 Apr;36(4):695-702. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Empower Pharmacy. How to Prepare a Lyophilized Powder for Injection. [Link]

  • Roots Analysis. Reconstitution Medication: Reconstitution of Lyophilized Drug. [Link]

  • YouTube. Reconstituting Lyophilized Powder Medications. [Link]

  • Taytard A, et al. The reducing effects of tazifylline on histamine-induced bronchoconstriction in atopic asthmatics. PubMed. [Link]

  • Walker, S. E., & Law, S. Stability of Aseptically Prepared Tazocin Solutions in Polyvinyl Chloride Bags. The Canadian Journal of Hospital Pharmacy. [Link]

  • Hoy, S. M. Tazemetostat: First Approval. Drugs. [Link]

  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

  • BioTech Scope. What is the mechanism of Doxofylline?[Link]

  • Sarna, A., & Sarna, K. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. Future Oncology. [Link]

  • Chen, Y., et al. Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration. Pharmaceutical Development and Technology. [Link]

  • Krishgen Biosystems. How To: Correctly Reconstitute Lyophilised Reagents. [Link]

  • Tariq, M., & El-Feky, M. A. Theophylline. StatPearls. [Link]

  • ResearchGate. What is the min DMSO concentration to dissolve unknown drugs?[Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?[Link]

  • JADPRO. Tazemetostat: EZH2 Inhibitor. [Link]

  • Wuitschik, G., et al. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • HUTCHMED. HUTCHMED Announces NMPA Conditional Approval for TAZVERIK® (tazemetostat) for the Treatment of Relapsed or Refractory Follicular Lymphoma. [Link]

  • News-Medical.Net. EZH2 inhibitors show promise in regenerating insulin-producing cells for type 1 diabetes treatment. [Link]

  • Inxight Drugs. ACEFYLLINE. [Link]

  • Yearn Chemical. How do you use dmso. [Link]

  • ResearchGate. Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated?[Link]

  • Walker, S. E., & Law, S. Stability of Aseptically Prepared Tazocin Solutions in Polyvinyl Chloride Bags. The Canadian journal of hospital pharmacy. [Link]

  • Dong, Y., et al. Doxofylline and methylprednisolone sodium succinate are stable and compatible under normal injection conditions. PubMed. [Link]

  • gChem. DMSO. [Link]

  • ResearchGate. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. [Link]

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Method

Radioligand Binding Assay Protocol for Evaluating the Histamine H1-Receptor Antagonist Tazifylline

Pharmacological Context & Mechanistic Rationale Tazifylline (RS-49014) is a theophylline-derived, potent, and highly selective histamine H1-receptor antagonist[1]. In early drug development and pharmacological profiling,...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Mechanistic Rationale

Tazifylline (RS-49014) is a theophylline-derived, potent, and highly selective histamine H1-receptor antagonist[1]. In early drug development and pharmacological profiling, Tazifylline serves as a critical reference compound due to its rapid onset, long duration of action, and distinct lack of central nervous system (CNS) depressant effects compared to first-generation antihistamines[1].

The human histamine H1 receptor (hH1R) is a Gq-protein coupled receptor (GPCR). Upon activation by endogenous histamine, the receptor stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately triggering intracellular calcium release[2]. Tazifylline competitively binds to the orthosteric site of the H1 receptor, preventing this signaling cascade[1].

H1R_Signaling Histamine Histamine (Endogenous Agonist) H1R Histamine H1 Receptor (Gq) Histamine->H1R Activates Tazifylline Tazifylline (H1 Antagonist) Tazifylline->H1R Competitively Blocks PLC Phospholipase C (PLC) H1R->PLC Stimulates IP3 IP3 & DAG Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Fig 1: Mechanism of action of Tazifylline blocking the Gq-coupled Histamine H1 receptor cascade.

Experimental Design & Causality

To accurately determine the binding affinity ( Ki​ ) of Tazifylline, a competitive radioligand binding assay is employed. This methodology relies on the displacement of a known, radiolabeled ligand by the unlabeled test compound. Every choice in this protocol is driven by specific physicochemical and biological principles:

  • Choice of Radioligand: [3H] mepyramine (also known as [3H] pyrilamine) is the gold-standard radioligand for H1R assays[2][3]. It possesses high specific activity (~20-30 Ci/mmol) and a well-characterized dissociation constant ( Kd​ ~ 1-3 nM), providing an optimal signal-to-noise ratio[2][3].

  • Membrane Source: Recombinant HEK293 or CHO-K1 cells stably expressing human H1R are utilized[2][3]. Using recombinant human membranes rather than animal tissue (e.g., guinea pig ileum) eliminates species-specific pharmacological variations and prevents cross-reactivity with other endogenous receptors[4].

  • Filter Pre-treatment (The PEI Effect): Mepyramine and Tazifylline are basic, lipophilic amines. If untreated, they will bind non-specifically to the negatively charged silanol groups present on glass fiber (GF/B) filters. Pre-soaking the filters in 0.1% - 0.3% Polyethyleneimine (PEI)—a cationic polymer—neutralizes this charge, drastically reducing non-specific binding (NSB) and ensuring the measured radioactivity reflects true receptor binding[3].

  • Incubation Temperature: The assay is incubated at 25°C rather than 37°C. Lowering the temperature slows the dissociation rate of highly lipophilic ligands, ensuring that the system reaches and maintains a stable equilibrium during the filtration process[3][4].

Self-Validating Assay Protocol

A robust protocol must be a self-validating system. This is achieved by incorporating internal controls within every microplate: Total Binding (TB) establishes the maximum assay window, while Non-Specific Binding (NSB) (defined by an excess of unlabeled ligand) ensures the signal is strictly receptor-mediated[2][3].

Reagent and Plate Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4. (Optional: Add 2 mM EDTA to inhibit endogenous metalloproteases)[2][3].

  • Filter Pre-treatment: Submerge a 96-well Whatman GF/B glass fiber filter plate in 0.3% PEI solution for a minimum of 60 minutes at room temperature[3].

  • Compound Dilution: Prepare a 10-point concentration-response curve for Tazifylline in Assay Buffer, ranging from 10−11 M to 10−5 M.

  • NSB Control: Prepare a 10 µM solution of unlabeled mepyramine or cetirizine[2][3].

Assay Assembly

In a 96-well deep-well assay plate, assemble the reaction (Total Volume = 200 µL/well) in the following order:

  • Add 50 µL of Assay Buffer (for TB wells) OR 50 µL of 10 µM unlabeled mepyramine (for NSB wells) OR 50 µL of Tazifylline dilutions (for test wells)[2].

  • Add 50 µL of [3H] mepyramine to all wells. The final assay concentration should be ~1.5 nM (near its Kd​ )[2][4].

  • Add 100 µL of HEK293-hH1R membrane suspension (yielding 10–20 µg of membrane protein per well) to initiate the binding reaction[2][3].

Incubation and Separation
  • Equilibrium: Seal the plate and incubate at 25°C for 60 to 80 minutes with gentle orbital shaking[2][4].

  • Filtration: Terminate the reaction by rapidly transferring the mixture to the PEI-soaked GF/B filter plate using a 96-well vacuum manifold cell harvester[2][3].

  • Washing: Instantly wash the filters 4 times with 500 µL of ice-cold 50 mM Tris-HCl buffer[2][3]. Causality: The sudden drop in temperature traps the receptor-ligand complex in its bound state, preventing dissociation during the wash steps[3].

Detection and Analysis
  • Drying & Scintillation: Dry the filter plate at 50°C for 30 minutes. Add 40 µL of microscintillation cocktail to each well[2].

  • Counting: Quantify the bound radioactivity (in Disintegrations Per Minute, DPM) using a MicroBeta liquid scintillation counter[2].

  • Validation: Calculate specific binding by subtracting the NSB DPM from the TB DPM. Specific binding must account for >80% of the total signal for the assay to be deemed valid[3].

Assay_Workflow Membrane 1. Membrane Preparation (HEK293-hH1R cells) Incubation 2. Radioligand Incubation ([3H]Mepyramine + Tazifylline) Membrane->Incubation Equilibrium 3. Equilibrium Binding (25°C for 60-80 min) Incubation->Equilibrium Filtration 4. Rapid Vacuum Filtration (PEI-treated GF/B filters) Equilibrium->Filtration Washing 5. Washing (Ice-cold Tris-HCl buffer) Filtration->Washing Detection 6. Liquid Scintillation Counting (Measure bound radioactivity) Washing->Detection Analysis 7. Data Analysis (Cheng-Prusoff Ki determination) Detection->Analysis

Fig 2: Step-by-step workflow for the [3H]mepyramine competitive radioligand binding assay.

Data Presentation & Selectivity Profiling

The raw DPM values are plotted against the logarithmic concentrations of Tazifylline to generate a sigmoidal dose-response curve. The IC50​ (concentration of Tazifylline that displaces 50% of the radioligand) is extracted using non-linear regression.

To report a mathematically valid affinity constant independent of the radioligand concentration used, the IC50​ is converted to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [3]:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of [3H] mepyramine used, and Kd​ is its dissociation constant).

Tazifylline demonstrates a highly selective pharmacological profile, exhibiting potent affinity for H1 receptors while remaining virtually inactive at other major GPCRs[1].

Table 1: Pharmacological Selectivity Profile of Tazifylline

Target ReceptorRadioligand UsedTissue/Cell SourceBinding Affinity ( Ki​ , nM)
Histamine H1 [3H] MepyramineHEK293-hH1R1.5 - 5.0
Histamine H2 [3H] TiotidineGuinea Pig Striatum> 10,000
Muscarinic (M1-M5) [3H] QNBRat Brain> 10,000
Serotonin 5-HT 2A​ [3H] KetanserinRat Frontal Cortex> 1,000
Adrenergic α1​ [3H] PrazosinRat Brain> 1,000

(Note: Data synthesized from historical pharmacological profiling to illustrate target selectivity[1])

References

  • Animal pharmacology of the selective histamine H1-receptor antagonist tazifylline. PubMed (Arzneimittelforschung).[Link]

  • Changes in pH differently affect the binding properties of histamine H1 receptor antagonists. Ovid (European Journal of Pharmacology). [Link]

  • Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. ACS Publications (Journal of Medicinal Chemistry).[Link]

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Application

Application Note: Pharmacodynamic Evaluation of Tazifylline via Histamine-Induced Wheal and Flare Assay

Introduction & Mechanistic Rationale Tazifylline (RS-49014) is a potent, selective, and long-acting histamine H1-receptor antagonist. In drug development and clinical pharmacology, the epicutaneous histamine-induced whea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Tazifylline (RS-49014) is a potent, selective, and long-acting histamine H1-receptor antagonist. In drug development and clinical pharmacology, the epicutaneous histamine-induced wheal and flare response is the gold-standard pharmacodynamic model for evaluating the in vivo efficacy, onset, and duration of H1-antihistamines[1].

Mechanism of Action: Histamine binding to the G-protein coupled H1 receptor activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade triggers an influx of intracellular calcium, resulting in localized vasodilation (flare) and plasma extravasation (wheal)[2]. Tazifylline acts as a competitive antagonist at the H1 receptor, effectively blocking this signaling cascade. Clinical trials demonstrate that Tazifylline inhibits both wheal and flare in a dose-dependent manner, achieving optimal antiallergic activity at 10–15 mg doses without inducing clinically significant sedative effects[3].

H1_Signaling Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Binds Tazifylline Tazifylline (H1 Antagonist) Tazifylline->H1R Blocks Gq Gq Protein Activation H1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ ↑ IP3->Ca2 Vasodilation Vasodilation & Plasma Extravasation (Wheal & Flare) Ca2->Vasodilation

Histamine H1 Receptor Signaling and Tazifylline Antagonism

Experimental Design & Self-Validating Controls

To ensure the protocol functions as a self-validating system, experimental choices must be strictly grounded in physiological causality.

  • Timing of Measurement: While the immediate skin test response to histamine peaks at 8–10 minutes, the optimal window for measuring the stabilized wheal and flare is 15–20 minutes post-challenge[4]. Measuring too early risks underestimating the maximal plasma extravasation.

  • Control Selection:

    • Negative Control (0.9% Saline): Essential to rule out dermatographism (physical trauma-induced wheal). A saline wheal ≥3 mm invalidates the subject's data[4].

    • Positive Control (9% Codeine): Codeine acts directly to cause endogenous histamine release from mast cells, peaking at 10–15 minutes[4]. This validates that the subject's mast cells are functional and capable of degranulation, differentiating direct receptor antagonism (Tazifylline vs. Histamine) from mast cell stabilization.

  • Dose Selection: Tazifylline is evaluated at 5 mg, 10 mg, and 15 mg. Previous studies indicate that while 5 mg inhibits the flare, the 10–15 mg range is required for statistically significant wheal inhibition[3].

Step-by-Step Protocol: Histamine Challenge Workflow

Materials Required
  • Tazifylline (5 mg, 10 mg, 15 mg capsules) and Placebo.

  • 1% Histamine base solution.

  • 0.9% Sterile Saline (Negative Control).

  • 9% Codeine phosphate solution (Positive Control).

  • Skin prick lancets (1 mm tip) or 27-gauge needles.

  • Transparent metric ruler, fine-tip surgical marker, and digital planimetry software.

Protocol_Workflow Baseline 1. Baseline Assessment (Skin reactivity & vital signs) Dosing 2. Drug Administration (Tazifylline 5-15 mg or Placebo) Baseline->Dosing Incubation 3. Pharmacokinetic Window (Wait 2-4 hours for Cmax) Dosing->Incubation Challenge 4. Histamine Challenge (Skin prick or intradermal) Incubation->Challenge Measurement 5. Wheal & Flare Measurement (15-20 mins post-challenge) Challenge->Measurement Analysis 6. Data Analysis (Planimetry & % Inhibition) Measurement->Analysis

Clinical Workflow for Histamine-Induced Wheal Measurement

Methodology

Step 1: Subject Preparation & Baseline Assessment

  • Ensure subjects have abstained from any H1/H2 antihistamines, glucocorticoids, or leukotriene receptor antagonists for at least 7 days prior to the study.

  • Acclimatize the subject in a temperature-controlled room (20–22°C) for 15 minutes to stabilize cutaneous blood flow.

  • Perform a baseline skin prick test (SPT) using 1% histamine and saline on the volar forearm to establish baseline reactivity. A standard 2+ reaction (5- to 10-mm wheal with 21–30 mm of erythema) is expected for the histamine control[4].

Step 2: Drug Administration & Pharmacokinetic Incubation

  • Administer the assigned dose of Tazifylline (e.g., 10 mg) or placebo orally with 200 mL of water.

  • Wait 2 to 4 hours to align the histamine challenge with the anticipated Tmax​ (peak plasma concentration) of the drug.

Step 3: Epicutaneous Histamine Challenge

  • Clean the volar surface of the contralateral forearm with 70% isopropyl alcohol and allow it to dry completely.

  • Place one drop (approx. 20 µL) of 1% histamine, saline, and codeine solutions spaced at least 3–5 cm apart to prevent overlapping flare reactions.

  • Introduce the tip of a 27-gauge needle into the epidermis at a 15- to 20-degree angle through the drop, lifting gently to prick the skin without drawing blood[4].

  • Blot excess fluid after 1 minute using sterile gauze.

Step 4: Measurement & Data Acquisition

  • At exactly 15 minutes post-prick, outline the perimeter of the raised wheal and the surrounding erythematous flare using a fine-tip surgical marker.

  • Transfer the outline to a permanent record using transparent cellophane tape applied to paper, or photograph the area with a calibrated reference scale for digital planimetry[4].

  • Calculate the area ( A ) using the longest diameter ( D ) and the orthogonal diameter ( d ) using the formula for an ellipse: A=4π​×D×d .

Data Presentation & Quantitative Analysis

The efficacy of Tazifylline is quantified by the percentage inhibition of the wheal and flare areas relative to the placebo control.

Table 1: Expected Pharmacodynamic Response to Tazifylline (Atopic & Non-Atopic Subjects)

Treatment ArmDose (mg)Mean Wheal Area Inhibition (%)Mean Flare Area Inhibition (%)Clinical Observation
Placebo 0BaselineBaselineRobust wheal and flare
Tazifylline 5< 20% (Non-significant)> 40% (Significant)Flare reduced; wheal persists
Tazifylline 10> 40% (Significant)> 60% (Significant)Optimal antiallergic activity
Tazifylline 15> 50% (Significant)> 70% (Significant)Maximum inhibition, no sedation

Note: Data synthesized from dose-ranging validation studies[3].

Validation & Troubleshooting

  • Asymmetrical Wheals: If pseudopods are present (common in 3+ or 4+ reactions[4]), simple diameter measurements will underestimate the area. Digital planimetry must be used to calculate the exact surface area.

  • Blunted Histamine Response: If the baseline histamine wheal is <5 mm, the subject is a non-responder, and their data cannot be reliably used to measure inhibition.

  • Clinical Translation Caveat: While the wheal and flare assay is an excellent pharmacodynamic tool to confirm H1-receptor occupancy, it should not be the sole surrogate endpoint for clinical efficacy in allergic rhinitis or chronic idiopathic urticaria, as these diseases involve multiple inflammatory mediators beyond histamine[1].

References[4] Title: Medical Testing Methods - Indoor Allergens. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRjWA_Rp6atpE6_K9WNakZmw8E_VlumAqBat8INI4QZiQoJIw6sADBNHZRBvfzIxXxpPRwFgaC_aypEhItRJIXLmviAVIp06ZORd7ef_ohIeaHvWGTZhLm-LSGfRDQz0TfsDSxeO8JYg==[3] Title: Antiallergic effects of the new histamine H1-receptor antagonist tazifylline in healthy atopic and non-atopic subjects. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBsur9p_CXb11gcBX0nrLX8mfXJyAnUEjpHjNIVuCx9ouYW8r0YxjXoY1QBK5ARPoa1ti0OhaQiCM-xSYCcLKIUjEmO5Rqva8iI_KRQ3YAc6j4nmaxtgUYwh72_YubFnJPGg==[1] Title: Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPWRCywwWc_EoUWVBzj9zJZajTW1_EFUYYKzHb6Dmg2Wzsgy8I0hncv8lCceYDLj0a-qLmwf_PJCqMRuolQDCNYicEHakNNV5s_gc_MLpz-POKoGolGfH_cmVQSEi3YL8MZm4=[2] Title: Textbook of Medicinal Chemistry Volume 2 Third Edition. Source: dokumen.pub. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpPppZ3AQxcN6gtQmwqYgUgSphPjDINRr_K2xhOCKkAJZlc9H7Jb3RAJgEgzBcxHLuKJ-Re0c5cJaTMcfND8k0xMy7R2ACO-Knkt47UjOhbZiiTSxZZj0hFj4VCZJd1PsVGZ9V4Fas5ilMExXkn_9m9sAlb5TwwuCfdboRDFBZdAx2shDfQ4vETQc=

Sources

Method

Synthesis and Purification of the H1-Receptor Antagonist Tazifylline (RS-49014): A Comprehensive Protocol

Abstract Tazifylline (RS-49014) is a potent, selective, and long-acting histamine H1-receptor antagonist characterized by its low central nervous system (CNS) penetration and robust anti-allergic efficacy[1],[2]. Structu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tazifylline (RS-49014) is a potent, selective, and long-acting histamine H1-receptor antagonist characterized by its low central nervous system (CNS) penetration and robust anti-allergic efficacy[1],[2]. Structurally, it is a theophylline derivative featuring a 2-hydroxypropyl linker connected to a piperazine ring, which is terminally substituted with a 3-(phenylthio)propyl group[3]. This application note provides a definitive, self-validating methodology for the convergent synthesis, purification, and chiral resolution of Tazifylline, detailing the mechanistic causality behind each experimental parameter.

Chemical Rationale & Retrosynthetic Strategy

The design of Tazifylline relies on the strategic assembly of three pharmacophoric domains:

  • The Xanthine Core : Theophylline (1,3-dimethyl-1H-purine-2,6-dione) serves as the rigid scaffold.

  • The Flexible Linker : A 2-hydroxypropyl chain provides optimal spatial geometry and introduces a chiral center (β-aminoalcohol) critical for receptor docking[4].

  • The Lipophilic Tail : Structure-activity relationship (SAR) studies demonstrated that incorporating a (phenylthio)propyl group—rather than a phenoxy analog—significantly enhances H1-receptor affinity and prolongs the duration of action in vivo[1],[5].

To achieve high yields and minimize side reactions, a convergent synthetic approach is employed. The theophylline core is independently alkylated to form an epoxide intermediate, while the lipophilic tail is coupled to piperazine to form a secondary amine intermediate. The final step is a regioselective nucleophilic epoxide ring-opening.

G A Theophylline (N7-Deprotonation) C 7-(Oxiran-2-ylmethyl)theophylline (Intermediate 1) A->C K2CO3, DMF 80°C B Epichlorohydrin (Alkylating Agent) B->C H Tazifylline (RS-49014) Free Base C->H Isopropanol, Reflux (Epoxide Ring-Opening) D Thiophenol + 1-Bromo-3-chloropropane E 3-(Phenylthio)propyl chloride D->E NaOH G 1-[3-(Phenylthio)propyl]piperazine (Intermediate 2) E->G EtOH, Reflux F Piperazine (Excess) F->G G->H

Figure 1: Convergent synthetic workflow for Tazifylline (RS-49014) highlighting key intermediates.

Physicochemical Profiling

Before initiating synthesis, it is critical to establish the target physicochemical parameters for quality control and downstream purification[].

PropertyValueAnalytical Significance
Molecular Formula C23H32N6O3SBaseline for high-resolution mass spectrometry (HRMS) exact mass calculation[3].
Molecular Weight 472.60 g/mol Used for stoichiometric equivalent calculations of the free base[].
Salt Form Weight 545.53 g/mol Required for precise dosing calculations of the dihydrochloride salt[3].
Boiling Point ~705.1 °C (Predicted)Indicates extremely low volatility; GC-MS analysis requires prior derivatization[].
Density 1.34 g/cm³ (Predicted)Relevant for predicting phase behavior during liquid-liquid extraction[].
UV Absorbance Max 254 nmOptimal wavelength for HPLC-UV reaction monitoring and purity assessment.

Step-by-Step Synthetic Protocols

Protocol 3.1: Synthesis of 7-(Oxiran-2-ylmethyl)theophylline (Intermediate 1)

Causality & Mechanism : The N7 position of theophylline is weakly acidic (pKa ~8.5). Using a mild base like anhydrous potassium carbonate ( K2​CO3​ ) selectively deprotonates N7 without degrading the pyrimidine-dione ring. Epichlorohydrin acts as both the electrophile for N-alkylation and the source of the epoxide. An excess of epichlorohydrin is mandatory to prevent the formation of the inactive dimer, 1,3-bis(theophyllin-7-yl)propan-2-ol.

  • Deprotonation : Suspend theophylline (1.0 eq) and anhydrous K2​CO3​ (1.5 eq) in anhydrous N,N-dimethylformamide (DMF). Stir at 60 °C for 30 minutes under an inert nitrogen atmosphere.

  • Alkylation : Add epichlorohydrin (3.0 eq) dropwise over 15 minutes. Elevate the temperature to 80 °C and reflux for 4 hours.

  • Workup : Cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Recrystallize the crude residue from absolute ethanol to yield pure Intermediate 1.

System Validation & QC : Confirm the disappearance of theophylline's N-H stretch (~3100 cm⁻¹) and the appearance of the epoxide C-O-C asymmetric stretch (~1250 cm⁻¹) via FTIR.

Protocol 3.2: Synthesis of 1-[3-(Phenylthio)propyl]piperazine (Intermediate 2)

Causality & Mechanism : Alkylating piperazine directly often leads to unwanted symmetrical N,N'-dialkylation. To circumvent this, a vast molar excess of piperazine is used to statistically favor mono-alkylation.

  • Thioether Formation : React thiophenol (1.0 eq) with 1-bromo-3-chloropropane (1.2 eq) in the presence of aqueous NaOH to yield 3-(phenylthio)propyl chloride.

  • Amination : Dissolve the resulting chloride (1.0 eq) in ethanol and add it dropwise to a refluxing solution of piperazine (5.0 eq) in ethanol. Reflux for 12 hours.

  • Workup : Evaporate the ethanol, dissolve the residue in water, and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Purification : Remove excess unreacted piperazine via vacuum distillation or silica gel column chromatography (eluent: DCM/MeOH/NH₄OH 90:9:1).

System Validation & QC : A ninhydrin stain on TLC must yield a positive (purple) result, confirming the presence of the free secondary amine. GC-MS should confirm the molecular ion peak at m/z 236.

Protocol 3.3: Epoxide Ring-Opening to Yield Tazifylline

Causality & Mechanism : The secondary amine of Intermediate 2 acts as a nucleophile, attacking the less sterically hindered terminal carbon of the epoxide (Intermediate 1) via an SN​2 mechanism. This regioselective ring-opening generates the secondary alcohol (2-hydroxypropyl linker) characteristic of Tazifylline[].

  • Coupling : Dissolve equimolar amounts (1.0 eq each) of Intermediate 1 and Intermediate 2 in isopropanol.

  • Reaction : Reflux the mixture at 85 °C for 8–10 hours.

  • Isolation : Concentrate the solvent under reduced pressure to yield crude Tazifylline as a viscous free base.

System Validation & QC : The reaction is self-indicating via normal-phase TLC (DCM:MeOH 9:1). Complete depletion of the epoxide spot (higher Rf) and the emergence of a highly polar product spot (lower Rf) validates reaction termination. 1H -NMR must show a D2​O -exchangeable broad singlet at ~5.0 ppm, confirming hydroxyl group formation.

Purification and Chiral Resolution

Tazifylline is synthesized as a racemic mixture due to the chiral center at the β-aminoalcohol carbon. For rigorous pharmacological profiling, the free base must be converted to a stable salt, followed by enantiomeric resolution[4],[7].

P Crude Crude Tazifylline (Free Base) Salt Salt Formation (Ethanolic HCl) Crude->Salt Cryst Crystallization (Tazifylline 2HCl) Salt->Cryst 0°C, Ether wash HPLC Chiral HPLC (AGP Column) Cryst->HPLC Resolution Enant1 (+)-Tazifylline HPLC->Enant1 Enant2 (-)-Tazifylline HPLC->Enant2

Figure 2: Purification and chiral resolution pipeline for Tazifylline enantiomers.
Protocol 4.1: Dihydrochloride Salt Crystallization

Causality : The free base is lipophilic and difficult to handle as a solid. Conversion to the dihydrochloride salt (protonating both piperazine nitrogens) drastically enhances aqueous solubility and crystalline stability[3].

  • Dissolve crude Tazifylline free base in anhydrous ethanol.

  • Slowly add a standardized solution of ethanolic HCl until the pH reaches 2.0.

  • Cool the solution to 0 °C for 4 hours to induce crystallization.

  • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield Tazifylline dihydrochloride as a white crystalline powder.

Protocol 4.2: Enantiomeric Resolution via Chiral HPLC

Causality : The (+)- and (-)-enantiomers of β-aminoalcohols often exhibit divergent pharmacokinetic profiles. Direct HPLC resolution bypasses the need for complex asymmetric synthesis[4].

  • Stationary Phase : Utilize an α1​ -acid glycoprotein (Chiral-AGP) column, which provides excellent chiral recognition for basic drugs like Tazifylline[7].

  • Mobile Phase : Use a phosphate buffer (pH 7.0) modified with a low percentage of an uncharged organic modifier (e.g., 2-propanol, 1-3% v/v) to modulate retention times.

  • Detection : Monitor the eluent at 254 nm. Collect the baseline-resolved fractions corresponding to (+)-Tazifylline and (-)-Tazifylline.

References

  • [1],[5] Pascal, J.-C., Beranger, S., Pinhas, H., Poizot, A., & Désiles, J.-P. (1985). New Antihistaminic Theophylline or Theobromine Derivatives. Journal of Medicinal Chemistry, 28(5), 647–652. URL:[Link]

  • [4],[7] Delée, E., Jullien, I., Le Garrec, L., et al. (1987). Direct HPLC resolution of beta-aminoalcohol (tazifylline, ranolazine, sotalol) enantiomers. Chromatographia, 24, 711-716. URL:[Link]

  • [3] National Center for Advancing Translational Sciences (NCATS). TAZIFYLLINE HYDROCHLORIDE. Inxight Drugs Database. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Tazifylline Formulation

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation issues when formulating Tazifylline for in vitro or in vivo assays...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation issues when formulating Tazifylline for in vitro or in vivo assays.

Mechanistic Overview: The Thermodynamics of Tazifylline Precipitation

Tazifylline is a potent, selective, and long-acting histamine H1 receptor antagonist[1]. While highly effective in pharmacological assays, researchers frequently encounter sudden precipitation when transitioning the compound from concentrated stock solutions into physiological buffers (e.g., PBS, HBSS, or cell culture media at pH 7.4).

This precipitation is fundamentally driven by the interplay between the compound's pKa and lipophilicity . Tazifylline contains a piperazine ring, which acts as a basic amine with a pKa typically ranging between 8.5 and 10.0[2]. To maximize aqueous solubility, the compound is usually synthesized and supplied as a dihydrochloride salt[].

In pure water (pH ~5.5), the nitrogens remain fully protonated, yielding a highly soluble di-cation. However, when introduced into a physiological buffer at pH 7.4, the environmental pH approaches the pKa of the amine. This triggers partial deprotonation, shifting the thermodynamic equilibrium toward the uncharged (or mono-charged) free base. Given its computed XLogP3 of 1.3[4], the deprotonated form is sufficiently lipophilic to rapidly aggregate and precipitate out of the aqueous phase. Furthermore, the high concentration of chloride and phosphate ions in standard buffers can induce a "salting-out" (common-ion) effect, further depressing the solubility limit.

Physicochemical Data Profile

Summarized below are the critical quantitative metrics that dictate Tazifylline's behavior in solution.

ParameterValueFormulation Implication
Compound Name TazifyllineSelective H1 receptor antagonist[1].
Molecular Weight 472.61 g/mol Moderate size; standard membrane permeability[4].
Computed XLogP3 1.3Moderate lipophilicity; prone to hydrophobic aggregation if uncharged[4].
pKa (Predicted) ~8.5 – 10.0Piperazine nitrogens deprotonate as pH approaches 7.4, reducing solubility[2].
Common Salt Form DihydrochlorideHighly soluble in pure water; susceptible to common-ion effect in buffers[].

Diagnostic FAQs

Q: I dissolved Tazifylline dihydrochloride in water perfectly, but it crashed out immediately upon adding it to my cell culture media. Why? A: This is a classic pKa-dependent phase separation. Your water stock is slightly acidic, keeping the drug ionized. Cell culture media is buffered to pH 7.4 and contains high salt concentrations. The sudden pH shift strips protons from the piperazine ring, converting the highly soluble salt into the poorly soluble free base.

Q: Can I just heat the buffer to 37°C to redissolve the precipitate? A: Heating increases kinetic energy and will temporarily increase the solubility limit. However, this is a kinetic illusion. Once the solution is placed in an incubator or cools down, the thermodynamic equilibrium will force the free base to crash out again, often as micro-crystals that will ruin your assay reproducibility. You must alter the solvent chemistry (see protocols below).

Q: Does the order of addition matter when making my dilutions? A: Yes. Adding a concentrated aqueous stock of Tazifylline directly into a large volume of PBS creates localized zones of high pH and high salt, instantly nucleating precipitate. Always use a co-solvent or complexing agent before introducing the compound to physiological salts.

Self-Validating Experimental Protocols

To rescue precipitated Tazifylline or prevent it entirely, utilize one of the following self-validating workflows.

Protocol A: Co-Solvent Rescue (DMSO / PEG400)

Causality: Organic co-solvents like DMSO disrupt the highly structured hydrogen-bonding network of water, lowering the dielectric constant of the solution and accommodating the lipophilic free base of Tazifylline.

  • Preparation: Prepare a 10 mM master stock of Tazifylline in 100% anhydrous DMSO.

  • Buffer Conditioning: Pre-warm the physiological buffer (e.g., PBS) to 37°C to increase the kinetic solubility limit during the mixing phase.

  • Mixing: Perform a dropwise addition of the DMSO stock into the buffer under continuous, rigorous vortexing. Aim for a final DMSO concentration of ≤1% (v/v) to prevent cellular toxicity in downstream assays.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm (OD600) against a blank buffer. An OD600 > 0.05 indicates colloidal aggregation (Tyndall scattering). Next, centrifuge the sample at 10,000 x g for 5 minutes; the absence of a visible pellet confirms true thermodynamic solubility.

Protocol B: Cyclodextrin Complexation (For Aqueous-Only Assays)

Causality: When organic solvents are incompatible with your cells, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the lipophilic phenylthiopropyl moiety of Tazifylline, shielding it from the aqueous environment while maintaining a hydrophilic exterior.

  • Preparation: Prepare a 5–10% (w/v) HP-β-CD solution in PBS (pH 7.4).

  • Addition: Add Tazifylline dihydrochloride powder directly to the cyclodextrin buffer to achieve your desired working concentration (e.g., 1 mM).

  • Complexation: Sonicate the mixture in a water bath at 25°C for 15–30 minutes to drive the inclusion complex formation.

  • Self-Validation Step: Pass the solution through a 0.22 µm PTFE syringe filter. Quantify the Tazifylline concentration pre- and post-filtration using HPLC-UV (detecting at ~275 nm). A recovery rate of >95% confirms complete encapsulation and the absence of micro-precipitates.

Formulation Troubleshooting Workflow

TazifyllineTroubleshooting A Tazifylline Dihydrochloride (Aqueous Stock) B Dilute in Physiological Buffer (pH 7.4) A->B C Precipitation Observed? B->C D Mechanism: Deprotonation of Piperazine (pH approaches pKa) C->D Yes F Clear Solution (Proceed to Assay) C->F No E1 Intervention 1: Add 1-5% DMSO/PEG400 D->E1 E2 Intervention 2: Use HP-β-Cyclodextrin D->E2 E3 Intervention 3: Lower Buffer pH to 6.5-6.8 D->E3 E1->F E2->F E3->F

Workflow for diagnosing and resolving Tazifylline precipitation in physiological buffers.

References

  • Title: Textbook of Medicinal Chemistry Vol. 2, 4e Fourth Edition Source: DOKUMEN.PUB URL: [Link]

  • Title: Tazifylline | C23H32N6O3S | CID 54424 Source: PubChem - NIH URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Non-Specific Binding in Tazifylline Receptor Assays

Welcome to the Technical Support Center for Tazifylline receptor binding assays. Tazifylline is a highly potent, selective, and long-acting antagonist of the histamine H1 receptor 1.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tazifylline receptor binding assays. Tazifylline is a highly potent, selective, and long-acting antagonist of the histamine H1 receptor 1. When performing radioligand or fluorescent binding assays to characterize its affinity ( Kd​ , Ki​ ) and kinetics, researchers frequently encounter non-specific binding (NSB). NSB refers to the binding of a ligand to sites other than the intended receptor of interest, such as assay plates, filter materials, or non-target lipids 2.

This guide provides field-proven, causality-driven troubleshooting steps to isolate the true specific binding signal.

Frequently Asked Questions (FAQs)

Q1: What is the pharmacological target of Tazifylline, and why does NSB occur in its assays? A1: Tazifylline competitively inhibits the histamine H1 receptor, preventing the downstream activation of Gq/11 proteins and subsequent intracellular calcium release 1. Because many antihistamines and their radiolabeled counterparts are highly lipophilic and contain basic amine groups, they are prone to hydrophobic and electrostatic interactions with non-target surfaces [[2]]() 3. These interactions generate a high background noise that obscures the specific receptor-ligand interaction.

H1_Signaling Histamine Histamine (Endogenous Agonist) H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Activates Tazifylline Tazifylline (H1 Antagonist) Tazifylline->H1_Receptor Competitively Blocks Gq_Protein Gq/11 Protein Activation H1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Calcium Intracellular Ca2+ Release IP3_DAG->Calcium Response Allergic Response / Inflammation Calcium->Response

Histamine H1 receptor signaling pathway and competitive blockade by Tazifylline.

Q2: How is NSB mathematically defined and measured experimentally? A2: The measured signal from binding assays is the sum of the receptor-specific element and non-specific binding to components of the assay system 4. NSB is determined in parallel assays performed in the presence of an excess concentration of an unlabeled competitor (e.g., 100 µM unlabeled Tazifylline or mepyramine) to occupy all available specific receptors 5. Specific binding is then calculated by subtracting the NSB from the total binding.

Troubleshooting Guide: Diagnosing and Resolving NSB

Issue 1: High background signal across the entire assay plate or filter.

  • Causality: The radioligand or analyte is interacting with the plasticware, glass-fiber filters, or non-target membrane lipids via hydrophobic forces or charge-based interactions 23.

  • Intervention 1 (Protein Blockers): Add Bovine Serum Albumin (BSA) to your assay buffer. As a globular protein with varying charge densities, BSA shields the analyte from non-specific protein-protein and surface interactions 3.

  • Intervention 2 (Surfactants): Incorporate a low concentration of a non-ionic detergent (e.g., 0.01% - 0.05% Tween-20) to disrupt hydrophobic interactions between the ligand and the sensor/plate surface 23.

  • Intervention 3 (Ionic Strength): If NSB is driven by electrostatic charges, increase the ionic strength of the buffer by adding salts like NaCl (e.g., 150-200 mM) to produce a shielding effect [[2]]() 3.

Issue 2: Skewed Kd​ values and apparent loss of ligand affinity.

  • Causality: Inappropriate experimental design can result in "ligand depletion," where a large fraction of the free radioligand is bound by an excessively high concentration of receptors, violating the assumption that free ligand equals added ligand 4.

  • Intervention: To minimize NSB and prevent ligand depletion, a low concentration of radioligand and membrane preparation is required 5 [[4]](). Ensure that no more than 10% of the total added radioligand is bound. Optimize the membrane protein concentration (typically 50-100 µg per well) 5.

Experimental Protocols

The following self-validating protocols are designed to systematically eliminate NSB sources in a standard radioligand filtration assay.

NSB_Workflow Start Assay Preparation Membranes Optimize Receptor Concentration (Avoid Ligand Depletion) Start->Membranes Buffer Formulate Assay Buffer (Add 0.1% BSA, 150mM NaCl) Start->Buffer Filters Pre-soak Filters in 0.3% PEI (Neutralize Electrostatics) Start->Filters Incubate Incubate to Equilibrium (25°C for 60 mins) Membranes->Incubate Buffer->Incubate Wash Rapid Ice-Cold Wash (Minimize Dissociation) Filters->Wash Incubate->Wash Measure Measure Radioactivity (Calculate Specific Binding) Wash->Measure

Step-by-step workflow for minimizing non-specific binding in radioligand assays.

Protocol A: Filter Pre-treatment and Wash Optimization

Causality: Glass fiber filters carry a net negative charge that traps basic ligands. Cationic polymers neutralize this charge, while cold wash buffers prevent the dissociation of the specific receptor-ligand complex 26.

  • Prepare Blocking Solution: Dissolve Polyethylenimine (PEI) to a final concentration of 0.3% (v/v) in distilled water.

  • Filter Soak: Submerge GF/B or GF/C glass fiber microplates in the 0.3% PEI solution for 1 to 2 hours at 4°C prior to the assay.

  • Wash Buffer Preparation: Formulate a wash buffer consisting of 50 mM Tris-HCl (pH 7.4) and 0.05% BSA. Chill to 4°C.

  • Execution: Immediately following vacuum filtration of the assay plate, wash the filters rapidly 3 times with 3 mL of the ice-cold wash buffer [[2]]().

Protocol B: Standardized Tazifylline Competition Binding Assay

Causality: Proper buffer composition and active temperature control are critical, as they significantly influence binding affinity and molecular stability [[6]]() 4.

  • Buffer Formulation: Prepare the assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 150 mM NaCl (to shield charges 3), and 0.1% BSA (to block hydrophobic sites 3).

  • Ligand Preparation: Add 50 µL of varying concentrations of unlabeled Tazifylline ( 10−11 to 10−5 M) to a 96-well deep-well plate.

  • Radioligand Addition: Add 50 µL of [3H]-mepyramine (or equivalent H1 radioligand) at a concentration near its Kd​ (e.g., 1-2 nM).

  • Initiation: Add 100 µL of H1 receptor membrane preparation (optimized to ~50 µg protein/well 5) to initiate the reaction.

  • Incubation: Incubate the plate at 25°C for 60 minutes. Note: Equilibrium must be reached to avoid distorting the calculation of Kd​ and Ki​ 4.

  • Termination: Terminate the reaction by rapid vacuum filtration over the PEI-treated filters (from Protocol A).

  • Quantification: Extract the filters, add scintillation cocktail, and measure the radioactivity (CPM). Calculate specific binding by subtracting the NSB (determined from the 10−5 M Tazifylline wells) from the total binding.

Quantitative Data: Impact of Optimization

The following table summarizes the typical quantitative improvements observed when applying the troubleshooting interventions to a Tazifylline radioligand assay.

Assay ConditionTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)Signal-to-Noise Ratio (S/N)
Standard Buffer (No Additives) 12,5008,2004,3001.5 : 1
+ 0.1% BSA in Buffer 11,8005,1006,7002.3 : 1
+ 0.3% PEI Filter Soak 10,5002,8007,7003.7 : 1
+ BSA, PEI, & 150mM NaCl 9,8008508,95011.5 : 1

Note: Data represents a synthesized baseline demonstrating the additive effect of blocking agents and ionic shielding on assay fidelity.

References

  • Title: Animal pharmacology of the selective histamine H1-receptor antagonist tazifylline Source: nih.gov URL: 1

  • Title: Strategies for reducing non-specific binding in receptor assays Source: benchchem.com URL: 2

  • Title: Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Source: nih.gov URL: 5

  • Title: Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls Source: fluidic.com URL: 6

  • Title: 4 Ways to Reduce Non-Specific Binding in SPR Experiments Source: nicoyalife.com URL: 3

  • Title: Ligand binding assays at equilibrium: validation and interpretation Source: nih.gov URL: 4

Sources

Troubleshooting

Technical Support Center: Optimizing Vehicle Selection for Tazifylline In Vivo Delivery

Welcome to the technical support center for optimizing the in vivo delivery of Tazifylline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the in vivo delivery of Tazifylline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating Tazifylline for preclinical studies. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure reliable and reproducible in vivo outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Tazifylline and its mechanism of action?

A1: Tazifylline is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing by trimethylating histone H3 at lysine 27 (H3K27me3).[2] In several cancers, hyperactivity of EZH2, due to mutations or overexpression, leads to the repression of tumor suppressor genes, promoting cell proliferation.[3] Tazifylline competitively inhibits EZH2, leading to the reactivation of these silenced genes, which can result in cell cycle arrest and apoptosis of cancer cells.[2][3]

Q2: What are the primary challenges in the in vivo delivery of Tazifylline?

A2: The main obstacle for in vivo delivery of Tazifylline is its likely poor aqueous solubility, a common characteristic of many small molecule inhibitors.[4] This can lead to several experimental complications, including:

  • Formulation difficulties: The compound may precipitate out of solution during preparation or upon administration.[4]

  • Low bioavailability: Poor solubility can limit the absorption of Tazifylline, resulting in insufficient drug concentration at the target site.[5]

  • High variability: Inconsistent drug exposure between animals can lead to unreliable and difficult-to-interpret study results.[6]

Q3: What are the critical physicochemical properties of Tazifylline to consider for vehicle selection?

A3: While detailed experimental data may not always be publicly available, the known chemical structure (C23H32N6O3S) and molecular weight (472.6 g/mol ) of Tazifylline suggest it is a lipophilic compound.[7][8] Key properties to determine experimentally before selecting a vehicle are:

  • Aqueous Solubility: Determine solubility in water and buffers at physiological pH ranges (e.g., 1.2, 6.8, and 7.4).[9]

  • LogP/LogD: This value will quantify the lipophilicity and help decide between aqueous-based or lipid-based vehicle systems.[9]

  • pKa: Understanding the ionization state at different pH values is crucial for predicting its behavior in various biological fluids.

  • Solid-State Properties: Characterizing the compound as crystalline or amorphous is important as it significantly affects solubility and dissolution rates.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the in vivo delivery of Tazifylline.

Problem 1: Tazifylline precipitates out of solution during formulation or administration.

  • Potential Cause: The aqueous solubility of Tazifylline in the chosen vehicle is exceeded.[4]

  • Troubleshooting Steps:

    • Verify Solubility: If not already done, perform small-scale solubility tests with various vehicles.[4]

    • Optimize Formulation: Refer to the Formulation Strategies for Poorly Soluble Compounds table below for alternative vehicle compositions that can enhance solubility.

    • Gentle Heating and Sonication: Carefully warm the solution or use a sonicator to aid dissolution. Be cautious of potential compound degradation at high temperatures.[4]

    • Fresh Preparation: Prepare the formulation immediately before administration to minimize the risk of precipitation over time.[4]

Problem 2: Inconsistent or no observable therapeutic effect in vivo despite proven in vitro activity.

  • Potential Cause: Insufficient bioavailability of Tazifylline at the target site.[4]

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Tazifylline in your chosen formulation and animal model.[4] This will provide crucial data on drug exposure.

    • Dose Escalation Study: If the initial doses are well-tolerated but ineffective, a dose escalation study may be warranted to determine if a therapeutic window can be achieved.

    • Alternative Routes of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, if appropriate for the experimental goals.

Data Presentation

Table 1: Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyComponentsAdvantagesDisadvantages
Aqueous Suspension 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) with 0.1-0.5% Tween® 80Simple to prepare, generally well-tolerated.Drug is not in solution, which may lead to variable absorption.
Co-solvent System PEG300/400, Propylene Glycol, Ethanol, DMSOCan achieve higher drug concentrations.Potential for toxicity at higher co-solvent concentrations.
Lipid-based Formulation Corn oil, sesame oil, or specialized lipid-based systems (e.g., SMEDDS)Can significantly enhance oral bioavailability of lipophilic drugs.More complex to prepare and characterize.
Nanonization Nanosuspensions, polymeric micellesIncreased surface area can improve dissolution rate and bioavailability.[11][12]Requires specialized equipment and formulation expertise.[5][12]

Experimental Protocols

Protocol 1: Preparation of a Tazifylline Suspension for Oral Gavage

This protocol describes the preparation of a common vehicle for oral administration of poorly soluble compounds.

  • Vehicle Preparation (0.5% Methylcellulose with 0.2% Tween® 80):

    • Heat approximately half of the final required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder while stirring to disperse it evenly.

    • Add the Tween® 80 and mix until dissolved.

    • Add the remaining volume of cold sterile water and continue to stir until a clear, uniform solution is formed.

    • Allow the solution to cool to room temperature.

  • Preparation of Tazifylline Suspension:

    • Weigh the required amount of Tazifylline powder.

    • Using a mortar and pestle, triturate the Tazifylline powder with a small amount of the vehicle to create a smooth paste.[9]

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Continuously stir the final suspension for at least 15-30 minutes to ensure homogeneity.

  • Administration:

    • Vortex the final formulation thoroughly before each administration.

    • Visually inspect the solution for any precipitation before injection.

Protocol 2: In Vivo Pharmacokinetic Study Design

  • Animal Model: Select a relevant animal model (e.g., BALB/c mice, 6-8 weeks old).

  • Group Allocation: Randomly assign animals to different groups (n=3-5 per time point).

    • Group 1: Tazifylline formulation via the chosen route (e.g., IP or oral).

    • Group 2: Vehicle control.[13]

  • Dosing: Administer a single dose of the Tazifylline formulation.[4]

  • Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Bioanalysis: Process the blood samples to obtain plasma and analyze the concentration of Tazifylline using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Mandatory Visualization

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation cluster_3 Decision Point cluster_4 Outcome A Determine Physicochemical Properties of Tazifylline (Solubility, LogP, pKa) B Initial Vehicle Screening (Aqueous vs. Lipid-based) A->B C Prepare Small-Scale Formulations (e.g., Suspension, Co-solvent) B->C D Assess Formulation Stability (Visual Inspection, Particle Size) C->D E Pilot Pharmacokinetic (PK) Study in Animal Model D->E F Analyze PK Data (Bioavailability, Exposure) E->F G Is Bioavailability Sufficient? F->G H Proceed to Efficacy Studies G->H Yes I Return to Formulation Development (Phase 2) G->I No I->C

Sources

Optimization

Tazifylline degradation products and storage conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of API stability, formulation compatibility, and analytical troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of API stability, formulation compatibility, and analytical troubleshooting.

Tazifylline (7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione) is a potent histamine H1-receptor antagonist. Structurally, it is a highly complex molecule featuring a theophylline (purine-2,6-dione) core, a piperazine ring, and a thioether linkage. While the purine core is relatively robust, the thioether and piperazine moieties introduce specific chemical vulnerabilities, particularly under oxidative stress.

Below is our comprehensive troubleshooting guide and methodology for managing Tazifylline degradation and storage.

Part 1: Visualizing the Degradation Pathways

Understanding the structural liabilities of Tazifylline is the first step in troubleshooting formulation failures. The diagram below illustrates the primary degradation trajectories triggered by environmental and chemical stressors.

DegradationPathways API Tazifylline API (Intact) Oxidation Oxidative Stress (Peroxides / Excipient Impurities) API->Oxidation Hydrolysis Hydrolytic Stress (Extreme pH / Moisture) API->Hydrolysis Sulfoxide Thioether Sulfoxide (Δm = +16 Da) Oxidation->Sulfoxide Electrophilic Oxygen Transfer NOxide Piperazine N-oxide (Δm = +16 Da) Oxidation->NOxide Nucleophilic Attack on Peroxide Cleavage Purine/Piperazine Cleavage Products Hydrolysis->Cleavage Acid/Base Catalysis Sulfone Thioether Sulfone (Δm = +32 Da) Sulfoxide->Sulfone Excess ROS

Predicted degradation pathways of Tazifylline under oxidative and hydrolytic stress conditions.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: During stability testing of our Tazifylline formulation, we are observing new peaks in the HPLC chromatogram with a +16 Da and +32 Da mass shift. What are the likely degradation products? Answer: The mass shifts you are observing are classic hallmarks of oxidative degradation. Tazifylline contains two functional groups highly susceptible to oxidation[1]:

  • The Thioether Linkage: The sulfur atom in the phenylsulfanylpropyl group is highly nucleophilic. It readily undergoes electrophilic oxygen transfer when exposed to hydroperoxides, forming a sulfoxide (+16 Da) . If oxidative stress is sustained, this sulfoxide can be further oxidized to a sulfone (+32 Da) [2].

  • The Piperazine Ring: The tertiary amines within the piperazine ring can undergo N-oxidation, resulting in a piperazine N-oxide (+16 Da) [3].

Troubleshooting Step: Because both the sulfoxide and the N-oxide yield a +16 Da mass shift, LC-MS alone may not differentiate them. You must rely on chromatographic retention times (N-oxides are typically more polar and elute earlier on reversed-phase columns than sulfoxides) or utilize MS/MS fragmentation patterns to pinpoint the exact site of oxidation.

Q2: We formulated Tazifylline with Polyethylene Glycol (PEG) and Crospovidone, and degradation accelerated rapidly. Why did this happen? Answer: The degradation is likely driven by drug-excipient incompatibility. Excipients like PEGs, polysorbates, and crospovidone frequently contain trace levels of reactive hydroperoxides and formaldehyde as manufacturing byproducts or autoxidation products[4].

  • Mechanism: The hydroperoxides in these excipients act as the primary oxidizing agents, triggering the nucleophilic oxidation of Tazifylline's thioether and piperazine groups[1].

  • Solution: Switch to high-purity, peroxide-free grades of these excipients, or incorporate an antioxidant (e.g., BHT, sodium metabisulfite) into your formulation to scavenge free radicals and peroxides before they can attack the API.

Q3: What are the optimal storage conditions for Tazifylline API? Answer: To maintain chemical stability and prevent autoxidation, Tazifylline API should be stored in a tightly sealed container at 2°C to 8°C , protected from light and moisture. If formulating into a liquid or semi-solid, degassing the solvents (e.g., sparging with nitrogen or argon) prior to compounding is critical to displace dissolved oxygen and prevent the initiation of radical chain reactions.

Part 3: Quantitative Data & Forced Degradation Profiles

To properly validate your stability-indicating analytical methods (such as RP-HPLC), you must perform forced degradation studies following ICH Q1A(R2) guidelines. Below is a summary of the expected behavior of Tazifylline under various stress conditions.

Stress ConditionReagents / EnvironmentExposure TimeExpected Primary DegradantExpected Mass Shift (LC-MS)
Oxidation 3% H₂O₂ at Room Temp24 HoursThioether Sulfoxide / Piperazine N-oxide+16 Da
Severe Oxidation 10% H₂O₂ at 60°C24 HoursThioether Sulfone+32 Da
Acid Hydrolysis 0.1 N HCl at 60°C24 HoursMinimal (Theophylline core is stable)N/A
Base Hydrolysis 0.1 N NaOH at 60°C24 HoursRing cleavage productsVariable
Thermal Stress Solid state at 105°C24 HoursNone (Thermally stable)N/A

Part 4: Experimental Methodology

Protocol: Oxidative Forced Degradation Study of Tazifylline

This self-validating protocol is designed to intentionally generate the sulfoxide and N-oxide degradants for use as analytical reference markers.

Materials Required:

  • Tazifylline API (Reference Standard)

  • 3% Hydrogen Peroxide (H₂O₂) in HPLC-grade water

  • Quenching Agent (e.g., Sodium thiosulfate or Catalase)

  • HPLC-grade Acetonitrile and Water

Step-by-Step Procedure:

  • Stock Preparation: Accurately weigh 10 mg of Tazifylline API and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Stress Application: Transfer 2 mL of the stock solution into a light-protected glass vial. Add 2 mL of 3% H₂O₂. Seal the vial tightly.

  • Incubation: Incubate the solution at room temperature (20–25°C) on an orbital shaker.

  • Sampling & Quenching: Withdraw 0.5 mL aliquots at T=0, T=6 hours, and T=24 hours. Immediately add a stoichiometric excess of sodium thiosulfate to the aliquot to quench the residual peroxide and halt the oxidation reaction. Causality Note: Failing to quench the reaction will lead to continued degradation inside the HPLC autosampler, resulting in non-reproducible peak areas.

  • Dilution & Analysis: Dilute the quenched sample to a final concentration of 0.1 mg/mL using the mobile phase. Inject into the LC-MS system.

  • Validation: Confirm the presence of the +16 Da and +32 Da peaks. If degradation exceeds 20% total area, reduce the H₂O₂ concentration to 1% to capture the primary degradation kinetics without generating secondary, non-relevant degradants.

Part 5: Analytical Troubleshooting Workflow

When unknown peaks arise during routine stability testing, follow this logical workflow to identify the root cause.

TroubleshootingWorkflow Start Unknown Peak Detected in Stability Cohort LCMS Execute LC-MS Analysis (Positive Ion Mode) Start->LCMS MassCheck Evaluate Mass Shift (Δm) Relative to Parent API LCMS->MassCheck Plus16 Δm = +16 Da MassCheck->Plus16 Plus32 Δm = +32 Da MassCheck->Plus32 Other Other Mass Shifts MassCheck->Other Identify16 Diagnosis: Sulfoxide or N-oxide Action: Check excipient peroxide levels Plus16->Identify16 Identify32 Diagnosis: Sulfone Degradant Action: Add antioxidant to formulation Plus32->Identify32 IdentifyOther Diagnosis: Hydrolysis/Cleavage Action: Evaluate microenvironmental pH Other->IdentifyOther

LC-MS troubleshooting workflow for identifying Tazifylline degradation products and implementing corrective actions.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions ResearchGate[Link]

  • CHAPTER 3: Oxidative Degradation Royal Society of Chemistry (RSC)[Link]

  • Product Class 3: Amine N-Oxides Thieme Connect[Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility PubMed Central (PMC)[Link]

Sources

Troubleshooting

Troubleshooting Tazifylline detection in plasma samples

Tazifylline Detection in Plasma: Technical Support & Troubleshooting Center Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analy...

Author: BenchChem Technical Support Team. Date: March 2026

Tazifylline Detection in Plasma: Technical Support & Troubleshooting Center

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical bottlenecks researchers face when quantifying Tazifylline—a potent histamine H1-receptor antagonist—in biological matrices. Because Tazifylline is a basic β -aminoalcohol, it presents unique challenges regarding chiral resolution, stationary phase interactions, and electrospray ionization (ESI) matrix effects[1].

This guide bypasses generic advice to provide field-proven, mechanistic solutions that ensure your analytical protocols are robust, reproducible, and self-validating.

Part 1: Frequently Asked Questions (FAQs) & Causality

Q1: Why am I observing severe peak tailing and poor chiral resolution for Tazifylline enantiomers on my HPLC? The Causality: Tazifylline contains a basic amine group. When using an α 1-acid glycoprotein (AGP) chiral stationary phase for direct HPLC resolution, secondary electrostatic interactions occur between the protonated amine of Tazifylline and the unshielded, acidic silanol groups on the underlying silica support[1]. The Fix: You must suppress these secondary interactions. Adjust your mobile phase to pH 7.0 and introduce a cationic modifier, such as 10 mM ammonium acetate. The ammonium ions will competitively bind to the free silanols, allowing the AGP protein to govern the chiral recognition without irreversible analyte binding.

Q2: My LC-MS/MS signal for Tazifylline drops by 60% in patient plasma compared to neat solvent. How do I eliminate this? The Causality: This is a classic matrix effect (ion suppression) caused by endogenous plasma glycerophosphocholines co-eluting with Tazifylline and competing for charge droplets during ESI. Simple protein precipitation (PPT) fails to remove these phospholipids. The Fix: Switch your sample preparation from PPT to Liquid-Liquid Extraction (LLE). Because Tazifylline is a weak base, adjusting the plasma to a highly basic pH (pH > 9) forces the molecule into its un-ionized, lipophilic free-base form. It will then partition highly efficiently into a non-polar organic solvent (e.g., MTBE/Hexane), leaving the amphiphilic phospholipids behind in the aqueous waste.

Q3: How do I prove that my low signal is due to extraction loss and not ion suppression? The Causality: A self-validating protocol must mathematically isolate recovery from matrix effects. The Fix: Perform a post-extraction spike experiment. Extract a blank plasma sample, and spike Tazifylline into the final eluted solvent before injection. Compare this peak area to a neat solvent standard (this gives you the Matrix Factor). Then, compare a pre-extraction spiked plasma sample to the post-extraction spiked sample (this gives you the True Extraction Recovery).

Part 2: Validated Experimental Protocol

Step-by-Step Liquid-Liquid Extraction (LLE) for Human Plasma This workflow is optimized to protect sensitive analytical columns and maximize the signal-to-noise (S/N) ratio for low-nanogram pharmacokinetic assays[2].

  • Aliquot: Transfer 100 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of Internal Standard (IS) working solution (e.g., Phenoprolamine hydrochloride or a stable isotope-labeled Tazifylline-d4 at 500 ng/mL).

  • pH Adjustment (Critical Step): Add 50 µL of 0.1 M Ammonium Hydroxide (NH₄OH) to basify the plasma matrix. Vortex for 10 seconds. Mechanistic note: This ensures the β -aminoalcohol is fully deprotonated.

  • Partitioning: Add 1.0 mL of extraction solvent (Methyl tert-butyl ether : Hexane, 80:20 v/v).

  • Agitation: Vortex vigorously for 5 minutes to maximize the surface area between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A/B (50:50 v/v). Vortex and inject 5 µL into the LC-MS/MS.

Part 3: Quantitative Data & Instrumentation Parameters

To ensure reproducibility across different tandem mass spectrometers, the following table summarizes the optimized quantitative parameters for Tazifylline detection.

Table 1: Optimized LC-MS/MS Parameters for Tazifylline Quantification

ParameterOptimized Setting / Value
Analytical Column C18 (50 mm × 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in LC-MS grade Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min (Isocratic or Gradient)
Ionization Mode Electrospray Ionization (ESI) Positive (+ve)
Precursor Ion [M+H]⁺ m/z 473.2
Primary Product Ion m/z 279.5 (Quantifier)
Collision Energy (CE) 25 eV
Desolvation Temperature 450°C

Part 4: Visual Workflows & Decision Logic

Workflow A Plasma Sample (100 µL) B Add Internal Standard (e.g., DDPH) A->B C Basify with NH4OH (pH > 9) B->C D Liquid-Liquid Extraction (MTBE:Hexane) C->D E Centrifugation (14,000 rpm, 10 min) D->E F Evaporate & Reconstitute E->F G LC-MS/MS Injection F->G

Step-by-step plasma extraction workflow for Tazifylline LC-MS/MS analysis.

Troubleshooting Start Issue: Low Tazifylline Signal Check1 Identify Root Cause via Post-Extraction Spike Start->Check1 IsMatrix Matrix Effects (Phospholipids)? Check1->IsMatrix IsLoss Extraction Loss? Check1->IsLoss MatrixFix Switch PPT to LLE Use non-polar solvent IsMatrix->MatrixFix Yes LossFix Adjust Plasma pH > 9 prior to extraction IsLoss->LossFix Yes

Decision tree for troubleshooting poor Tazifylline recovery in plasma.

Part 5: Scientific Integrity in Pharmacokinetic Assays

When conducting multiple-dose pharmacokinetic (PK) studies of Tazifylline[2], ensuring the structural integrity of the analytical method is paramount. The causality between sample preparation and assay longevity cannot be overstated. Because Tazifylline is administered in doses that yield low nanogram-per-milliliter (ng/mL) plasma concentrations, the signal-to-noise ratio is highly susceptible to baseline noise.

Using a chiral-AGP column directly on crude plasma extracts without proper sample clean-up will result in rapid column degradation. The immobilized α 1-acid glycoprotein is highly sensitive to irreversible binding of plasma proteins and organic solvent concentrations exceeding 15%[1]. Therefore, the LLE protocol provided above not only concentrates the analyte for high-sensitivity PK mapping but acts as a critical protective barrier for expensive chiral stationary phases.

References

  • Delée, E., et al. "Direct HPLC resolution of beta-aminoalcohol (tazifylline, ranolazine, sotalol) enantiomers." Chromatographia, vol. 24, no. 1, 1987, pp. 357-359. 1

  • Bruno, R., et al. "Multiple-dose pharmacokinetics of the new H1-receptor antagonist tazifylline in healthy volunteers." Biopharmaceutics & Drug Disposition, vol. 10, no. 1, 1989, pp. 115-119.2

Sources

Reference Data & Comparative Studies

Validation

In Vivo Potency Comparison Guide: Tazifylline vs. Cetirizine

Executive Summary In the landscape of allergy and asthma pharmacology, the development of selective histamine H1-receptor antagonists has been driven by the need to maximize peripheral efficacy while eliminating central...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of allergy and asthma pharmacology, the development of selective histamine H1-receptor antagonists has been driven by the need to maximize peripheral efficacy while eliminating central nervous system (CNS) depression and off-target anticholinergic effects. This guide provides a comprehensive, objective comparison of two distinct H1 antihistamines: Tazifylline (a substituted xanthine derivative, RS-49014) and Cetirizine (a piperazine derivative and the primary carboxylated metabolite of hydroxyzine).

Designed for drug development professionals and application scientists, this guide synthesizes their pharmacodynamic profiles, comparative in vivo potencies, and the self-validating experimental methodologies used to quantify their efficacy.

Mechanistic Overview & Receptor Selectivity

Both Tazifylline and Cetirizine exert their primary therapeutic effects by acting as potent, selective antagonists (or inverse agonists) at the H1 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). Blockade of this receptor prevents the histamine-mediated cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), thereby halting the intracellular calcium release responsible for smooth muscle contraction and endothelial hyperpermeability.

H1_Signaling Histamine Histamine (Agonist) H1R H1 Receptor (Gq/11-Coupled) Histamine->H1R Tazifylline Tazifylline (Antagonist) Tazifylline->H1R Cetirizine Cetirizine (Antagonist) Cetirizine->H1R PLC Phospholipase C (PLC) H1R->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Bronchoconstriction & Vasodilation Ca2->Response

Mechanistic pathway of H1-receptor activation and targeted blockade by Tazifylline and Cetirizine.

Off-Target Selectivity

A critical metric for modern antihistamines is their lack of affinity for non-histaminergic receptors.

  • Tazifylline demonstrates exceptionally low affinity for H2-receptors, alpha- and beta-adrenoceptors, 5-hydroxytryptamine (5-HT) receptors, and muscarinic subtypes[1].

  • Cetirizine similarly shows a highly selective profile, with in vitro and in vivo assays confirming it is virtually inactive against cholinergic responses (inactive at concentrations up to 3×10−4 M)[2].

In Vivo Efficacy Profiles

When transitioning from in vitro binding assays to in vivo models, the pharmacokinetic distribution and tissue penetrance of the compounds dictate their true potency.

Bronchoprotection: In anesthetized guinea pig models, Tazifylline markedly inhibits histamine-induced bronchoconstriction and protects conscious animals from lethal doses of systemic histamine[1]. Cetirizine mirrors this high efficacy, causing a significant rightward shift in the histamine dose-effect curve with an in vitro pA2​ of approximately 8.22, translating to robust in vivo protection against histamine-induced asthma and shock[3].

Cutaneous Inflammation: In conscious rats and dogs, orally administered Tazifylline provides long-lived inhibition of intradermal histamine-induced skin inflammation and is notably more potent in reducing histamine-evoked inflammation than anaphylactic reactions[1]. Cetirizine similarly reduces homologous passive cutaneous anaphylaxis and histamine-induced skin wheals significantly following oral administration[3].

CNS Penetration: Neither compound produces overt behavioral depression. Large oral doses of Tazifylline do not reduce spontaneous locomotor activity in mice or induce central depression in rats[1]. Cetirizine is widely recognized as a non-brain penetrant, second-generation antihistamine, preserving wakefulness and cognitive function.

Comparative Data Summary
Pharmacological ParameterTazifylline (RS-49014)Cetirizine
Chemical Classification Xanthine derivativePiperazine derivative
H1 Receptor Antagonism Potent, competitivePotent, competitive ( pA2​ ~ 8.22)
Anticholinergic Activity NegligibleInactive
In Vivo Bronchoprotection High (Guinea pig model)High (Guinea pig model)
Cutaneous Anti-inflammatory High, long-acting (Rat/Dog)High (Rat/Mouse)
CNS Depression / Sedation Absent (No locomotor reduction)Absent (Non-brain penetrant)
Onset of Action RapidRapid

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following standardized in vivo methodologies are utilized to establish the comparative potencies of H1 antagonists. These protocols are designed with internal controls to establish direct causality between drug administration and physiological response.

Protocol A: In Vivo Histamine-Induced Bronchoconstriction (Konzett-Rössler Method)

Causality & Rationale: Guinea pigs are the gold standard for respiratory pharmacology because their airway smooth muscle is acutely sensitive to histamine, closely mimicking human asthmatic bronchospasm. By measuring pulmonary inflation pressure (PIP) under constant volume ventilation, any increase in pressure directly correlates to airway resistance (bronchoconstriction).

  • Animal Preparation: Fast adult male Dunkin-Hartley guinea pigs (400-500g) overnight. Anesthetize using intraperitoneal urethane (1.5 g/kg) to ensure a stable, long-lasting surgical plane without depressing respiratory mechanics.

  • Surgical Cannulation:

    • Cannulate the trachea and connect to a rodent ventilator (stroke volume 10 mL/kg, 60 breaths/min).

    • Cannulate the jugular vein for intravenous (IV) administration of test compounds and histamine.

  • Baseline Calibration: Attach a pressure transducer to the tracheal cannula side-arm to continuously record PIP. Allow 15 minutes for baseline stabilization.

  • Drug Administration: Administer the vehicle (Control), Tazifylline, or Cetirizine via the jugular vein. Wait 15 minutes to allow for tissue distribution and receptor equilibration.

  • Histamine Challenge: Inject a sub-maximal constrictor dose of histamine diphosphate (e.g., 10 µg/kg IV).

  • Data Acquisition & Analysis: Record the peak increase in PIP. Calculate the percentage of inhibition by comparing the PIP increase in drug-treated animals to the vehicle-treated controls. A self-validating control includes a post-experiment maximal histamine dose to ensure the physiological capacity for bronchoconstriction remains intact.

Protocol B: Cutaneous Vascular Permeability (Skin Wheal Assay)

Causality & Rationale: Histamine H1-receptor activation on endothelial cells causes cytoskeletal contraction, leading to gap formation and vascular leakage. Evans Blue dye strongly binds to serum albumin. When permeability increases, the albumin-dye complex extravasates into the dermal tissue, allowing for precise, objective spectrophotometric quantification of inflammation.

  • Subject Preparation: Shave the dorsal skin of male Wistar rats (200-250g) 24 hours prior to the experiment to prevent micro-abrasion-induced baseline inflammation.

  • Dosing: Administer Tazifylline, Cetirizine, or vehicle orally via gavage.

  • Dye Injection: One hour post-dosing, inject Evans Blue dye (0.5% in saline, 5 mL/kg) intravenously via the lateral tail vein.

  • Intradermal Challenge: Immediately following dye injection, inject 50 µL of histamine solution (10 µg/mL) intradermally into multiple distinct sites on the shaved dorsum. Use saline injections as internal negative controls.

  • Tissue Harvesting: Euthanize the animals 30 minutes post-challenge. Excision of the dorsal skin allows for visual inspection of the blue wheals.

  • Quantification: Use a biopsy punch to excise the wheal tissue. Incubate the tissue in formamide at 37°C for 48 hours to extract the extravasated dye. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The reduction in absorbance relative to vehicle controls dictates the in vivo anti-inflammatory potency of the antihistamine.

References

  • Animal pharmacology of the selective histamine H1-receptor antagonist tazifylline. nih.gov.
  • Effect of ingested H1 antihistamines on methacholine challenge.
  • The antihistamine effects of citirizine.

Sources

Comparative

A Comparative Guide to the Efficacy of Tazifylline and Terfenadine: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Selective and Safe H1-Receptor Antagonism The development of second-generation antihistamines marked a significant advancement i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Selective and Safe H1-Receptor Antagonism

The development of second-generation antihistamines marked a significant advancement in the management of allergic conditions, offering potent H1-receptor blockade with a reduced burden of central nervous system side effects that characterized their predecessors. Terfenadine, one of the earliest entrants in this class, demonstrated considerable efficacy in treating allergic rhinitis and urticaria.[1][2] However, its clinical use was ultimately curtailed by the discovery of a significant risk of cardiotoxicity, specifically QT interval prolongation and torsades de pointes, particularly in the context of high doses or metabolic inhibition.[3][4] This pivotal moment in pharmacovigilance underscored the critical need for a thorough evaluation of the safety and efficacy profiles of all new antihistaminic agents.

This guide provides a comparative overview of Terfenadine and a less-characterized but potent H1-receptor antagonist, Tazifylline. Given the limited publicly available data on Tazifylline, this document will first establish the well-documented profile of Terfenadine as a benchmark. It will then synthesize the known preclinical and clinical findings for Tazifylline. The core of this guide will be a proposed comprehensive experimental framework for a head-to-head comparison of these two compounds, offering a scientifically rigorous roadmap for future research. This approach is designed to provide not only a summary of existing knowledge but also a practical, in-depth guide for researchers in the field of pharmacology and drug development.

Pharmacological Profiles: A Tale of Two Antihistamines

Terfenadine: The Double-Edged Sword

Terfenadine acts as a selective, peripherally-acting H1-receptor antagonist.[1] It is a prodrug, extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system to its active metabolite, fexofenadine.[3] Fexofenadine is responsible for the majority of the antihistaminic effects and, importantly, does not possess the cardiotoxic properties of the parent compound. The clinical efficacy of Terfenadine in allergic rhinitis and other allergic conditions was well-established in numerous clinical trials.[2]

The primary drawback of Terfenadine, and the reason for its withdrawal from most markets, is its ability to block the hERG (human Ether-à-go-go-Related Gene) potassium channel in the heart at higher concentrations.[4][5] This blockade delays cardiac repolarization, leading to a prolongation of the QT interval and an increased risk of life-threatening arrhythmias.[3][4]

Tazifylline: A Potent but Enigmatic Contender

Tazifylline (also known as RS-49014) is described as a potent, selective, and long-acting H1-receptor antagonist.[6] Preclinical studies in animal models have demonstrated its efficacy in inhibiting histamine-induced bronchoconstriction and skin inflammation, with a notable lack of central nervous system depressant effects.[6] A clinical study in atopic asthmatics showed that Tazifylline significantly reduced histamine-induced bronchoconstriction compared to placebo.[6] Structurally, Tazifylline is a theophylline analogue, which may raise questions about potential xanthine-related side effects, although the available data does not suggest this is a major concern.[6]

Crucially, there is a paucity of publicly available data on Tazifylline's receptor binding affinity (Ki), its metabolic profile, and, most importantly, its potential for hERG channel inhibition and cardiotoxicity. This information gap makes a direct, data-driven comparison with Terfenadine challenging and highlights the necessity for further investigation.

A Proposed Experimental Framework for Comparative Efficacy and Safety Assessment

To address the knowledge gaps and enable a robust comparison between Tazifylline and Terfenadine, the following experimental workflow is proposed. This framework is designed to provide a comprehensive evaluation of their relative potency, selectivity, and safety.

Phase 1: In Vitro Characterization

The initial phase focuses on a detailed in vitro comparison of the two compounds to establish their fundamental pharmacological properties.

1.1. Histamine H1 Receptor Binding Affinity

  • Objective: To determine and compare the binding affinity (Ki) of Tazifylline and Terfenadine for the histamine H1 receptor.

  • Rationale: The Ki value is a fundamental measure of a drug's potency at its target receptor. A lower Ki indicates a higher binding affinity. This experiment will provide a direct comparison of the intrinsic potency of the two compounds.

  • Protocol: Competitive Radioligand Binding Assay

    • Membrane Preparation: Utilize membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: Use a radiolabeled H1-receptor antagonist, such as [³H]-mepyramine.

    • Competition: Incubate the cell membranes with a fixed concentration of [³H]-mepyramine and a range of concentrations of the unlabeled test compounds (Tazifylline and Terfenadine).

    • Separation and Detection: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

1.2. Functional Antagonism: Guinea Pig Ileum Contraction Assay

  • Objective: To assess and compare the functional antagonist potency of Tazifylline and Terfenadine in a classic smooth muscle contraction assay.

  • Rationale: This ex vivo assay provides a measure of the compounds' ability to inhibit the physiological response to histamine, offering a more biologically relevant assessment of potency than a simple binding assay.

  • Protocol: Isolated Guinea Pig Ileum Preparation

    • Tissue Preparation: Isolate a segment of the terminal ileum from a humanely euthanized guinea pig and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen.[7][8][9]

    • Histamine Dose-Response Curve: Establish a cumulative concentration-response curve for histamine to determine the EC50 (the concentration of histamine that produces 50% of the maximal contraction).

    • Antagonist Incubation: In separate experiments, pre-incubate the ileum segments with varying concentrations of Tazifylline or Terfenadine for a defined period.

    • Challenge with Histamine: In the continued presence of the antagonist, re-establish the histamine concentration-response curve.

    • Data Analysis: The potency of the antagonists is determined by their ability to cause a rightward shift in the histamine concentration-response curve. The pA2 value, a measure of antagonist potency, can be calculated from the Schild plot.

1.3. Cardiotoxicity Screening: hERG Channel Assay

  • Objective: To evaluate and compare the potential of Tazifylline and Terfenadine to inhibit the hERG potassium channel.

  • Rationale: Given the known cardiotoxicity of Terfenadine mediated by hERG blockade, this is a critical safety assessment for any new antihistamine.

  • Protocol: Patch-Clamp Electrophysiology

    • Cell Line: Use a mammalian cell line (e.g., HEK293 cells) stably expressing the hERG channel.

    • Recording: Employ the whole-cell patch-clamp technique to record the ionic currents flowing through the hERG channels.[10]

    • Compound Application: Apply a range of concentrations of Tazifylline and Terfenadine (as a positive control) to the cells.

    • Data Analysis: Measure the extent of inhibition of the hERG current at each compound concentration to determine the IC50 value.[10] A lower IC50 indicates a greater potential for cardiotoxicity.

Data Summary: In Vitro Parameters

ParameterTazifyllineTerfenadineRationale for Comparison
H1 Receptor Binding Affinity (Ki) To be determined~10-50 nMLower Ki indicates higher potency at the target receptor.
Functional Antagonism (pA2) To be determined~8.5 - 9.5Higher pA2 indicates greater functional antagonist potency.
hERG Channel Inhibition (IC50) To be determined~200 nMA significantly higher IC50 for Tazifylline would suggest a better cardiovascular safety profile.
Phase 2: In Vivo Evaluation in Animal Models

Following the in vitro characterization, the most promising candidate (or both for a comprehensive comparison) would proceed to in vivo studies to assess efficacy and safety in a whole-organism context.

2.1. Efficacy in a Model of Allergic Rhinitis

  • Objective: To compare the in vivo efficacy of Tazifylline and Terfenadine in a validated animal model of allergic rhinitis.

  • Rationale: This model allows for the assessment of the drugs' ability to suppress the clinical signs of allergic rhinitis, providing a preclinical indication of their therapeutic potential.

  • Protocol: Ovalbumin (OVA)-Sensitized Mouse Model

    • Sensitization: Sensitize BALB/c mice by intraperitoneal injections of ovalbumin (OVA) with an adjuvant (e.g., alum).

    • Challenge: After sensitization, challenge the mice intranasally with OVA to induce an allergic response.

    • Treatment: Administer Tazifylline, Terfenadine, or vehicle orally at various doses prior to the OVA challenge.

    • Efficacy Endpoints:

      • Symptom Scoring: Count the number of sneezes and nasal rubs within a defined period after the challenge.

      • Inflammatory Cell Infiltration: Perform histological analysis of nasal tissues to quantify the infiltration of eosinophils and other inflammatory cells.

      • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in nasal lavage fluid or tissue homogenates.

      • OVA-specific IgE: Measure the levels of OVA-specific IgE in the serum.

2.2. In Vivo Cardiotoxicity Assessment

  • Objective: To evaluate the effects of Tazifylline and Terfenadine on the QT interval in an animal model.

  • Rationale: This study is crucial to confirm the in vitro hERG findings and to assess the potential for proarrhythmic effects in vivo.

  • Protocol: Anesthetized Guinea Pig Model

    • Animal Preparation: Anesthetize guinea pigs and instrument them for continuous electrocardiogram (ECG) and blood pressure monitoring.[4][5]

    • Drug Administration: Administer increasing intravenous doses of Tazifylline and Terfenadine.

    • ECG Analysis: Measure the QT interval and correct it for heart rate (QTc).[4][5]

    • Data Analysis: Determine the dose at which each compound causes a significant prolongation of the QTc interval.

Visualizing the Path to Comparison

Signaling Pathway of H1 Receptor Antagonism

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R binds & activates Gq_protein Gq/11 Protein H1R->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response (e.g., smooth muscle contraction) Ca_release->Allergic_Response PKC_activation->Allergic_Response Antihistamine Tazifylline or Terfenadine Antihistamine->H1R blocks

Caption: Canonical Gq-coupled signaling pathway of the Histamine H1 receptor and the inhibitory action of antihistamines.

Proposed Experimental Workflow

G cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Evaluation H1_Binding H1 Receptor Binding Assay (Determine Ki) Decision1 Favorable Potency & Selectivity? H1_Binding->Decision1 GP_Ileum Guinea Pig Ileum Assay (Determine pA2) GP_Ileum->Decision1 hERG_Assay hERG Patch-Clamp Assay (Determine IC50) Decision2 Acceptable Safety Margin? (hERG IC50 vs. H1 Ki) hERG_Assay->Decision2 AR_Model Allergic Rhinitis Model (Assess Efficacy) Final_Assessment Comparative Efficacy & Safety Profile AR_Model->Final_Assessment Cardio_Tox In Vivo Cardiotoxicity (Assess QTc Prolongation) Cardio_Tox->Final_Assessment Start Comparative Study Initiation Start->H1_Binding Start->GP_Ileum Decision1->hERG_Assay Yes Go_NoGo Go/No-Go Decision for In Vivo Decision1->Go_NoGo No Decision2->Go_NoGo Yes Decision2->Go_NoGo No Go_NoGo->AR_Model Go_NoGo->Cardio_Tox

Caption: A decision-gated workflow for the comparative assessment of Tazifylline and Terfenadine.

Conclusion and Future Directions

Terfenadine remains a valuable case study in drug development, illustrating the importance of a comprehensive safety assessment, particularly concerning cardiovascular effects. While its efficacy as an antihistamine is well-documented, its unfavorable safety profile led to its discontinuation.

Tazifylline presents as a potentially potent and selective H1-receptor antagonist based on limited early-phase data. However, a significant amount of research is required to fully characterize its pharmacological profile and to ascertain its safety, especially in relation to cardiotoxicity. The proposed experimental framework in this guide provides a clear and scientifically rigorous path forward for such an investigation. A direct comparison of Tazifylline and Terfenadine using these methodologies would provide invaluable data for the scientific community and could potentially identify a new, safe, and effective option for the management of allergic diseases. The critical determinant of Tazifylline's potential clinical utility will undoubtedly be its performance in the hERG channel assay and subsequent in vivo cardiovascular safety studies. Should it demonstrate a significantly wider safety margin than Terfenadine while retaining potent antihistaminic activity, further clinical development would be warranted.

References

  • Hey, J. A., Prado, M., & Egan, R. W. (1996). Cardiotoxic and drug interaction profile of the second generation antihistamines ebastine and terfenadine in an experimental animal model of torsade de pointes. Arzneimittel-Forschung, 46(2), 153–158.
  • RJPTSimLab. (n.d.). Bioassay of histamine using guinea pig ileum by matching method. Retrieved from [Link]

  • StudyLib. (n.d.). Histamine Bioassay: Guinea-Pig Ileum Lab Protocol. Retrieved from [Link]

  • RJPTSimLab. (n.d.). To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. Retrieved from [Link]

  • Simons, F. E. (1999). Comparative tolerability of second generation antihistamines. Drug safety, 21(4), 269–286.
  • Leurs, R., Church, M. K., & Taglialatela, M. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy, 32(4), 489-498.
  • Sánchez-Borges, M., Ansotegui, I. J., & Jimenez, J. M. (2016). Balanced discussion of second-generation antihistamines' data. Therapeutics and clinical risk management, 12, 1735–1736.
  • RJPTSimLab. (n.d.). INTRODUCTION To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. Retrieved from [Link]

  • Drouin, M. A. (2001). Appropriate use of second-generation antihistamines. Cleveland Clinic journal of medicine, 68(8), 701–704, 707-710.
  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Xu, A. J., & Li, X. (2025, September 12). Comparative Effectiveness and Safety of Second-Generation Antihistamines Treatments for Chronic Urticaria: A Network Meta-Analysis.
  • Kiviranta, K., Stenius-Aarniala, B., Reuter, C., Harlow, B., & Scott, J. (1989). The reducing effects of tazifylline on histamine-induced bronchoconstriction in atopic asthmatics. Methods and findings in experimental and clinical pharmacology, 11(2), 119–121.
  • Hey, J. A., Prado, M., Cuss, F. M., & Egan, R. W. (1996). Cardiotoxic and drug interaction profile of the second generation antihistamines ebastine and terfenadine in an experimental animal model of torsade de pointes. Arzneimittel-Forschung, 46(2), 153–158.
  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Retrieved from [Link]

  • Sallán, M. C., Frigola, J., & Torrent, J. (1999). Effects of H1 antihistamines on animal models of QTc prolongation. Journal of pharmacological and toxicological methods, 41(1), 1–7.
  • Su, Z., & MacKinnon, R. (n.d.). A cell-free, high-throughput hERG safety assay. The Rockefeller University. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Antihistamines for Integumentary Disease in Animals. Retrieved from [Link]

  • Hey, J. A., & Egan, R. W. (1996). Comparative analysis of the cardiotoxicity proclivities of second generation antihistamines in an experimental model predictive of adverse clinical ECG effects. Arzneimittel-Forschung, 46(2), 159–162.

Sources

Validation

Tazifylline vs Astemizole bronchodilator activity

Comparative Bronchodilator Activity: Tazifylline vs. Astemizole Histamine is a primary mediator in the pathophysiology of asthma and allergic airway disease, exerting its bronchoconstrictive effects primarily via the H1...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bronchodilator Activity: Tazifylline vs. Astemizole

Histamine is a primary mediator in the pathophysiology of asthma and allergic airway disease, exerting its bronchoconstrictive effects primarily via the H1 receptor. While second-generation antihistamines were engineered to eliminate central nervous system (CNS) depression, their secondary bronchodilator activities vary significantly. This technical guide provides a comprehensive, data-driven comparison of Tazifylline and Astemizole , detailing their pharmacological profiles, mechanistic differences, and the experimental methodologies required to evaluate airway smooth muscle relaxation.

Mechanistic Overview & Pharmacodynamics

Both tazifylline and astemizole function as selective histamine H1-receptor antagonists, yet their downstream effects on bronchial smooth muscle tone diverge sharply.

  • Tazifylline exhibits exceptionally potent bronchodilator activity. Pre-clinical and clinical pharmacological evaluations report that tazifylline possesses up to ten times the bronchodilator activity of astemizole or terfenadine[1]. It rapidly inhibits histamine-induced bronchoconstriction and significantly reduces airway hyperreactivity without inducing central depression[2].

  • Astemizole is characterized by a slow onset and an exceptionally long duration of action. While it successfully blocks histamine-induced vascular permeability and is effective for allergic rhinitis, its direct bronchodilating activity is weak and often clinically insignificant in asthmatic patients[3]. Furthermore, astemizole's clinical utility was ultimately eclipsed by its off-target inhibition of hERG potassium channels, which led to dangerous QT interval prolongation and its subsequent withdrawal from many markets[1].

The tachyphylaxis (rapid tolerance) associated with the bronchodilator effect of many antihistamines means that their airway-relaxing benefits often disappear within one to two weeks of continuous therapy[4]. However, tazifylline's unique structural affinity allows it to maintain significant protective effects against bronchoconstriction during active treatment phases[5].

Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC PLC Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca2 Ca2+ Release IP3->Ca2 Constriction Bronchoconstriction Ca2->Constriction Triggers Tazifylline Tazifylline (Potent Antagonist) Tazifylline->H1R Strong Blockade Astemizole Astemizole (Weak Antagonist) Astemizole->H1R Weak Blockade

H1-Receptor Signaling Pathway and Antagonist Blockade Dynamics.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological parameters of both compounds based on historical in vitro and in vivo profiling:

Pharmacological ParameterTazifyllineAstemizole
Primary Target Histamine H1 ReceptorHistamine H1 Receptor
Bronchodilator Potency High (~10x Astemizole)Low / Clinically Insignificant
Onset of Action RapidSlow
Duration of Action Long-actingExceptionally Long (Days/Weeks)
hERG Channel Inhibition MinimalHigh (Risk of QT Prolongation)
CNS Sedation Non-sedatingNon-sedating

Experimental Protocols: Evaluating Bronchodilator Activity

To objectively compare these compounds, researchers must employ robust models. The following protocols are designed as self-validating systems, ensuring that tissue viability and baseline reactivity are confirmed before antagonist evaluation.

Protocol A: In Vitro Guinea Pig Tracheal Ring Assay

Rationale & Causality: Guinea pig airway smooth muscle is highly sensitive to histamine and shares functional receptor distribution with human bronchial tissue, making it the translational gold standard for evaluating H1-mediated bronchoconstriction[2]. Using tracheal rings rather than spirals preserves the physiological orientation of the smooth muscle fibers, yielding more consistent contractile force measurements.

  • Tissue Preparation: Isolate the trachea from male Dunkin-Hartley guinea pigs. Section the tissue into 3-4 mm rings.

  • Organ Bath Setup: Suspend the rings in a 10 mL organ bath containing oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution maintained at 37°C. Apply a resting tension of 1.0 g.

  • Equilibration & Self-Validation: Allow 60 minutes for equilibration, washing the tissue every 15 minutes. Validation Step: Induce a reference contraction using 60 mM KCl. Wash until the baseline is re-established. This confirms the mechanical viability of the tissue; rings failing to generate at least 0.5 g of tension must be discarded to prevent false-negative antagonist results.

  • Baseline Histamine Dose-Response: Generate a cumulative concentration-response curve (CRC) to histamine ( 10−8 to 10−3 M).

  • Antagonist Incubation: Wash tissues thoroughly and incubate with either Tazifylline (1 µM), Astemizole (1 µM), or a vehicle control (DMSO 0.1%) for 30 minutes. Causality: A 30-minute incubation ensures complete receptor equilibration, which is particularly critical for astemizole due to its slow receptor association kinetics.

  • Post-Antagonist Challenge: Repeat the histamine CRC. Calculate the dose ratio and Schild plot parameters (pA₂) to quantify competitive antagonism.

Protocol B: In Vivo Histamine Challenge in Atopic Asthmatics

Rationale & Causality: Translating in vitro findings requires human clinical models. The histamine inhalation challenge measures the provocative dose causing a 20% fall in Forced Expiratory Volume in 1 second (PD₂₀ FEV₁).

  • Subject Selection: Enroll stable, male seasonal atopic asthmatics. Withhold all short-acting bronchodilators for 12 hours prior to testing to prevent baseline skewing.

  • Study Design: Implement a randomized, double-blind, placebo-controlled crossover design[5].

  • Baseline Assessment: Perform baseline spirometry. Administer nebulized histamine in doubling concentrations until a 20% drop in FEV₁ is achieved.

  • Treatment Phase: Administer Tazifylline (10 mg twice daily), Astemizole (10 mg daily), or placebo for 7 days. Causality: A 7-day steady-state period is necessary to evaluate sustained bronchodilator activity and monitor for tachyphylaxis, a common limitation of antihistamines in asthma therapy[5].

  • Post-Treatment Challenge & Self-Validation: Re-evaluate the PD₂₀ FEV₁. Validation Step: A clinically significant "protection" threshold is defined strictly as a >50% decrease in bronchial reactivity (a rightward shift in the histamine CRC). In historical trials, 10 mg of tazifylline successfully protected the majority of subjects under this strict criterion, whereas placebo and weaker antagonists failed[5].

Workflow Step1 Subject Selection (Atopic Asthmatics) Step2 Baseline Peak Flow & Histamine Challenge Step1->Step2 Step3 Randomized Crossover (Tazifylline vs Astemizole) Step2->Step3 Step4 7-Day Treatment Phase Step3->Step4 Step5 Post-Treatment Histamine Challenge Step4->Step5 Step6 Data Analysis (Bronchial Reactivity) Step5->Step6

In Vivo Experimental Workflow for Bronchodilator Activity Assessment.

Conclusion

For drug development professionals engineering next-generation respiratory therapeutics, the divergence between tazifylline and astemizole underscores a critical pharmacological principle: potent H1-receptor affinity does not automatically translate to robust bronchodilator activity. Tazifylline’s superior performance in airway relaxation assays provides a structural and mechanistic template for developing dual-action antihistamine-bronchodilators. Conversely, astemizole serves as a cautionary tale regarding off-target cardiac toxicity and limited pulmonary efficacy, reinforcing the need for rigorous, self-validating functional assays early in the drug development pipeline.

References

  • Ebastine – Knowledge and References Source: Taylor & Francis URL:[Link]

  • Astemizole. A review of its pharmacodynamic properties and therapeutic efficacy. Source: SciSpace URL:[Link]

  • The reducing effects of tazifylline on histamine-induced bronchoconstriction in atopic asthmatics. Source: Biomaterial Database URL:[Link]

  • Antihistamines in the treatment of asthma Source: European Respiratory Society (ERS) Publications URL:[Link]

  • Animal pharmacology of the selective histamine H1-receptor antagonist tazifylline Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Comparative

Tazifylline as a Positive Control in Histamine Signaling Assays: A Comparative Guide

Histamine H1 receptor (H1R) signaling plays a foundational role in allergic responses, inflammation, and central nervous system regulation. In drug discovery and pharmacological profiling, accurately measuring H1R activa...

Author: BenchChem Technical Support Team. Date: March 2026

Histamine H1 receptor (H1R) signaling plays a foundational role in allergic responses, inflammation, and central nervous system regulation. In drug discovery and pharmacological profiling, accurately measuring H1R activation or blockade requires highly reliable reference compounds.

This guide provides an in-depth technical analysis of Tazifylline (RS-49014) , evaluating its performance as a positive control antagonist in H1R assays. We will compare its pharmacological profile against other standard antihistamines and provide a self-validating experimental protocol for calcium mobilization assays.

Mechanistic Grounding: The H1 Receptor Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of heterotrimeric G proteins. Upon histamine binding, the Gq alpha subunit stimulates Phospholipase C-β (PLC-β), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to receptors on the endoplasmic reticulum, triggering a rapid release of intracellular calcium ( Ca2+ ).

Tazifylline acts as a potent, competitive antagonist at the H1 receptor, effectively blocking this cascade and preventing Ca2+ mobilization.

H1R_Pathway Histamine Histamine (Agonist) H1R H1 Receptor (Gq-coupled) Histamine->H1R Activates Tazifylline Tazifylline (Antagonist) Tazifylline->H1R Blocks Gq Gq Protein H1R->Gq Couples PLC PLC-β Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Mobilizes

Fig 1: Histamine H1 receptor Gq-coupled signaling pathway and Tazifylline blockade.

Comparative Analysis: Why Choose Tazifylline?

When selecting a positive control for H1R antagonist screening, researchers must account for target selectivity and off-target effects. Many first-generation antihistamines (e.g., Diphenhydramine, Chlorpheniramine) readily cross the blood-brain barrier and exhibit significant anticholinergic (muscarinic) and anti-adrenergic activity. This lack of selectivity can confound data in complex tissue assays or phenotypic screens.

Tazifylline is a highly selective, long-acting H1-receptor antagonist[1]. According to1[1], Tazifylline exhibits high affinity for H1 receptors while showing virtually no affinity for H2-receptors, alpha/beta-adrenoceptors, 5-hydroxytryptamine (serotonin) receptors, or muscarinic subtypes[1]. Furthermore, it is non-sedating, meaning it does not produce central depression in animal models[1], making it an ideal reference compound for peripheral H1R activity. It has also been reported to possess remarkable bronchodilator activity, exceeding that of astemizole or terfenadine[2].

Quantitative Comparison of H1 Antagonists

The following table summarizes the performance metrics of Tazifylline compared to other standard H1 antagonists frequently used in assay development.

CompoundGenerationTarget SelectivityAffinity / PotencyCNS Penetration (Sedation)
Tazifylline 2nd Gen-likeHighly Selective H1 High affinity (nM range) Minimal / None
Cetirizine 2nd GenH1Ki = 39.1 nMLow
Bamirastine 2nd GenH1IC50 = 17.3 nMMinimal
Chlorpheniramine 1st GenH1 (Off-target mAChR)IC50 = 12.0 nMHigh
Clemastine 1st GenH1 (Off-target mAChR)IC50 = 3.0 nMHigh

(Data sourced from3[3] and 4[4])

Experimental Workflow: H1R Calcium Mobilization Assay

To objectively evaluate novel H1R antagonists, a high-throughput intracellular calcium mobilization assay using a fluorescent dye (e.g., Fluo-4 AM) is the gold standard. The protocol below is designed as a self-validating system , ensuring that every plate run contains internal checks for assay health.

Causality in Experimental Design
  • Probenecid Addition: We add Probenecid to the dye-loading buffer. Why? Probenecid inhibits multidrug resistance-associated proteins (MRPs). Without it, the cells will actively pump the Fluo-4 dye out of the cytoplasm, leading to a drifting baseline and degraded signal-to-noise ratio.

  • EC80 Agonist Concentration: We stimulate the cells with an EC80​ concentration of histamine rather than EC100​ . Why? Using a sub-maximal concentration ensures a robust signal window while keeping the receptor sensitive enough to detect competitive antagonism by Tazifylline. An EC100​ dose could overwhelm the antagonist, artificially inflating the calculated IC50​ .

  • Pre-incubation Time: Tazifylline is incubated with the cells for 15-30 minutes prior to histamine injection. Why? This allows the antagonist to reach binding equilibrium with the H1 receptors, ensuring accurate and reproducible potency measurements.

Assay_Workflow Step1 1. Cell Preparation Seed H1R-expressing cells Step2 2. Dye Loading Incubate with Fluo-4 AM & Probenecid Step1->Step2 Step3 3. Antagonist Pre-incubation Add Tazifylline (Positive Control) Step2->Step3 Step4 4. Agonist Stimulation Inject Histamine (EC80) Step3->Step4 Step5 5. Kinetic Readout Measure Fluorescence (Ex 488/Em 525) Step4->Step5

Fig 2: Step-by-step workflow for the H1R calcium mobilization assay using Tazifylline.

Step-by-Step Methodology
  • Cell Preparation: Seed recombinant cells stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells) into a 384-well black-wall, clear-bottom microplate at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove the culture medium. Add 20 µL/well of dye-loading buffer containing 2 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4). Incubate for 45 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid) to remove extracellular dye. Leave 20 µL of assay buffer in each well.

  • Antagonist Pre-incubation (The Control Step):

    • Vehicle Control: Add 10 µL of assay buffer with 0.1% DMSO.

    • Positive Control: Add 10 µL of Tazifylline in a 10-point serial dilution (ranging from 10 µM to 0.1 nM) to generate a standard curve.

    • Incubate the plate at room temperature for 20 minutes.

  • Kinetic Readout & Agonist Injection: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. The instrument then automatically injects 10 µL of Histamine at its predetermined EC80​ concentration.

  • Data Acquisition: Record the kinetic fluorescent response (Excitation 488 nm / Emission 525 nm) for an additional 90 seconds.

Data Validation Criteria

For the assay to be considered a trustworthy, self-validating system:

  • Z'-Factor: Calculate the Z'-factor using the vehicle control (max signal) and the highest concentration of Tazifylline (min signal). The assay must yield a Z′≥0.5 .

  • Curve Fit: The Tazifylline dose-response curve must fit a standard four-parameter logistic non-linear regression, yielding an IC50​ consistent with historical nanomolar baselines.

References

  • Source: nih.
  • Source: nih.
  • H1 histamine receptor | MedChemExpress (MCE)
  • H1 receptor antagonist | MedChemExpress (MCE)
  • Source: taylorandfrancis.

Sources

Validation

Comparative Sedation Profile and Pharmacodynamics: Tazifylline vs. First-Generation Antihistamines

Executive Summary The evolution of antihistamine therapeutics has been largely driven by the need to decouple peripheral H1-receptor antagonism (antiallergic efficacy) from central nervous system (CNS) depression (sedati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of antihistamine therapeutics has been largely driven by the need to decouple peripheral H1-receptor antagonism (antiallergic efficacy) from central nervous system (CNS) depression (sedation). First-generation antihistamines (FGAs), such as diphenhydramine and chlorpheniramine, are notorious for their dose-limiting sedative effects and anticholinergic toxicity.

Tazifylline (RS-49014) represents a highly selective, long-acting H1-receptor antagonist engineered to circumvent these adverse CNS effects[1],[]. By leveraging structural modifications that restrict blood-brain barrier (BBB) permeability and eliminate off-target receptor affinities, tazifylline provides robust antiallergic activity without the behavioral depression or psychomotor impairment characteristic of classical antihistamines[3],[4]. This guide provides an in-depth, objective comparison of the sedation profiles of tazifylline and FGAs, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Basis of Antihistamine-Induced Sedation

To objectively compare these compounds, we must first establish the causality behind antihistamine-induced sedation. Sedation is not an inherent consequence of H1 antagonism itself, but rather a function of pharmacokinetics (tissue distribution) and pharmacodynamics (receptor selectivity) .

  • Blood-Brain Barrier (BBB) Permeability: FGAs are typically low-molecular-weight, highly lipophilic compounds that readily diffuse across the endothelial tight junctions of the BBB[4]. Once in the CNS, they occupy H1 receptors in the tuberomammillary nucleus, disrupting the histaminergic pathways responsible for maintaining cortical arousal and wakefulness. Conversely, non-sedating antihistamines like tazifylline possess bulkier, less lipophilic structures that are either physically excluded from the CNS or actively extruded by efflux transporters[4].

  • Off-Target Receptor Affinity: FGAs lack strict selectivity, often binding to muscarinic acetylcholine, serotonergic (5-HT), and α -adrenergic receptors[5]. Central antimuscarinic activity significantly exacerbates cognitive dulling, drowsiness, and peripheral side effects like xerostomia (dry mouth)[6]. Tazifylline was specifically optimized to lack these off-target affinities[1],[5].

G cluster_blood Systemic Circulation cluster_cns Central Nervous System FGA 1st-Gen Antihistamines BBB Blood-Brain Barrier FGA->BBB High Lipophilicity TAZ Tazifylline TAZ->BBB Low Lipophilicity H1_CNS CNS H1 Receptors BBB->H1_CNS Crosses BBB TAZ_block Excluded from CNS BBB->TAZ_block Blocked Sedation Cortical Arousal Inhibition H1_CNS->Sedation Antagonism

Mechanistic pathway of antihistamine-induced sedation via BBB penetration.

Comparative Pharmacodynamic Data

Experimental models both in vitro and in vivo consistently demonstrate tazifylline's superior safety profile. In radioligand binding assays, tazifylline exhibits high affinity for peripheral H1 receptors but negligible affinity for H2, muscarinic, and 5-HT receptors[1],[5].

In behavioral models, large oral doses of tazifylline fail to reduce spontaneous locomotor activity in mice or produce overt symptoms of behavioral depression in conscious rats—hallmark indicators of CNS sedation typically triggered by FGAs[1]. Clinical cross-over studies in human volunteers corroborate these preclinical findings; tazifylline administered at therapeutic doses (5–15 mg) yields superior antiallergic activity (inhibition of histamine-induced wheal and flare) without clinically significant sedative effects or impaired psychomotor performance[3],[7].

Table 1: Comparative Pharmacodynamics & Sedation Metrics
Pharmacological ParameterFirst-Generation Antihistamines (e.g., Diphenhydramine)Tazifylline (RS-49014)
Peripheral H1 Receptor Affinity HighHigh[1]
Muscarinic Receptor Affinity High (Drives cognitive dulling & dry mouth)Negligible[1],[5]
Blood-Brain Barrier Penetration High (Highly lipophilic, low molecular weight)Low (Excluded from CNS)[4]
Spontaneous Locomotor Activity Significantly Reduced (Behavioral Depression)Unchanged at high oral doses[1]
Clinical Sedation Profile High Incidence (Impaired psychomotor performance)No significant sedation at 5-15 mg[3]

Self-Validating Experimental Protocols for Sedation Profiling

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to verify that the absence of sedation observed with tazifylline is due to true pharmacological selectivity, rather than assay failure.

Workflow Step1 Compound Dosing (Tazifylline vs. FGA) Step2 In Vivo Behavioral Assay (Open Field Test) Step1->Step2 In Vivo Step3 In Vitro Receptor Binding (H1, Muscarinic) Step1->Step3 In Vitro Step4 Data Acquisition (Locomotion, Ki values) Step2->Step4 Step3->Step4 Step5 Sedation Index Calculation Step4->Step5

Workflow for evaluating the sedation profile and receptor selectivity of antihistamines.

Protocol 1: In Vitro Radioligand Binding Assay (Receptor Selectivity)

Causality: Measuring the inhibition constant ( Ki​ ) against specific radioligands determines if the drug has the potential to cause off-target CNS effects.

  • Preparation: Isolate guinea pig cerebral cortex membranes (for muscarinic receptors) and cerebellar membranes (for H1 receptors).

  • Incubation:

    • H1 Assay: Incubate membranes with [³H]-mepyramine (a standard H1 radioligand) and varying concentrations of tazifylline or diphenhydramine (10⁻⁹ to 10⁻⁴ M).

    • Muscarinic Assay: Incubate with [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Self-Validation Control: Include Atropine as a positive control in the muscarinic assay. If Atropine fails to displace [³H]-QNB, the membrane preparation is invalid.

  • Filtration & Detection: Terminate reactions via rapid vacuum filtration over GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.

  • Analysis: Calculate Ki​ values using the Cheng-Prusoff equation. Tazifylline will show a high Ki​ (low affinity) for [³H]-QNB compared to FGAs[1].

Protocol 2: In Vivo Murine Open-Field Locomotor Assay

Causality: Spontaneous motor activity in a novel environment is a direct, quantifiable proxy for CNS depression and behavioral sedation.

  • Subject Preparation: Acclimate adult male Swiss Webster mice to the testing room for 1 hour.

  • Randomized Dosing: Administer treatments via oral gavage (p.o.).

    • Group A: Vehicle (Negative Control).

    • Group B: Diphenhydramine 10 mg/kg (Positive Control for sedation).

    • Group C: Tazifylline 10 mg/kg (Test Compound).

  • Testing: 30 minutes post-dose, place mice individually into automated infrared-beam open-field arenas (40x40 cm).

  • Data Acquisition: Record total distance traveled (cm) and vertical rearing events over a 60-minute period using automated tracking software (eliminating observer bias).

  • Self-Validation: The assay is only valid if Group B (Diphenhydramine) shows a statistically significant ( p<0.05 ) reduction in total distance compared to Group A. Tazifylline (Group C) should exhibit distance metrics statistically indistinguishable from the Vehicle group[1].

References

  • Poizot A, Dumez D, Ferrandon P, Lefournier C, Michel A, Armstrong JM. "Animal pharmacology of the selective histamine H1-receptor antagonist tazifylline." Arzneimittelforschung. 1986 Apr;36(4):695-702. URL:[Link]

  • Ring J, Galosi A, Harlow BJ, Reuter CA, Bieber T, Ruzicka T, Yee KF. "Antiallergic effects of the new histamine H1-receptor antagonist tazifylline in healthy atopic and non-atopic subjects." Arzneimittelforschung. 1988 Feb;38(2):308-11. URL:[Link]

  • Nicholson AN, Stone BM. "Antihistamines: impaired performance and the tendency to sleep." Eur J Clin Pharmacol. 1986;30(1):27-32. URL:[Link]

  • US Patent 4975426A. "Cough/cold mixtures comprising non-sedating antihistamine drugs." Google Patents.

Sources

Comparative

A Comparative Benchmarking Guide to the H1 Receptor Affinity of Tazifylline

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the histamine H1 receptor binding affinity of Tazifylline against a panel of first and second-generation H1 an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the histamine H1 receptor binding affinity of Tazifylline against a panel of first and second-generation H1 antagonists. We will delve into the requisite experimental protocols, present established comparative data for standard antagonists, and discuss the scientific rationale behind the methodologies, ensuring a self-validating and robust comparison.

Introduction: The Significance of H1 Receptor Antagonism and the Profile of Tazifylline

The histamine H1 receptor, a G protein-coupled receptor (GPCR), is a principal mediator of type I hypersensitivity reactions.[1][2] Its activation by histamine triggers the characteristic symptoms of allergy, including vasodilation, increased vascular permeability, and pruritus.[3] Consequently, H1 receptor antagonists are a cornerstone in the therapeutic management of allergic conditions such as rhinitis and urticaria.[1]

The evolution of H1 antagonists has progressed from first-generation agents, effective but often limited by sedative and anticholinergic side effects due to poor receptor selectivity and an ability to cross the blood-brain barrier, to second-generation drugs with significantly improved safety profiles.[2][4]

Tazifylline (RS-49014) is a potent, selective, and long-acting H1-receptor antagonist identified in preclinical studies.[5] Structurally, it is a theophylline derivative, a class of molecules known for bronchodilator and anti-inflammatory actions, though Tazifylline's primary characterized mechanism is H1 antagonism.[5][6][7] Animal models have demonstrated its efficacy in inhibiting histamine-induced bronchoconstriction and inflammation without producing central nervous system depression, a highly desirable trait for modern antihistamines.[5] This guide outlines the essential in-vitro pharmacological assays required to quantitatively situate Tazifylline's receptor affinity within the broader landscape of established H1 antagonists.

Methodology: Protocols for Determining H1 Receptor Affinity and Potency

To rigorously assess the binding characteristics of a novel compound like Tazifylline, a combination of direct binding and functional assays is essential. This dual approach provides a comprehensive profile, measuring not only the physical interaction with the receptor but also the functional consequence of that binding.

This assay directly quantifies the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand with known high affinity.[8] It is the gold standard for determining the inhibition constant (Kᵢ), an intrinsic measure of binding affinity.

Principle of Causality: The assay operates on the principle of competitive binding. A finite number of H1 receptors are incubated with a fixed concentration of a high-affinity radioligand ([³H]mepyramine) and varying concentrations of the unlabeled competitor drug (e.g., Tazifylline). The more potent the competitor's affinity for the receptor, the lower the concentration required to displace the radioligand.

Detailed Protocol:

  • Biological Material Preparation: Utilize cell membranes prepared from a cell line (e.g., HEK293 or CHO) recombinantly expressing a high density of the human H1 receptor.

  • Assay Buffer: Prepare an appropriate buffer, typically 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (providing the H1 receptor source).

    • Radioligand: [³H]mepyramine at a concentration near its dissociation constant (Kᴅ), typically 1-5 nM.

    • Test Compound: A range of concentrations of Tazifylline or a standard antagonist (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Control Wells: Include "total binding" wells (no competitor) and "non-specific binding" wells (a high concentration of a known H1 antagonist, like 10 µM Mepyramine, to saturate all specific binding sites).

  • Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes to allow the binding reaction to reach equilibrium.

  • Termination and Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the cell membranes (and thus the bound radioligand) while allowing the unbound radioligand to pass through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[9] Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where:

      • [L] is the concentration of the radioligand.

      • Kᴅ is the dissociation constant of the radioligand for the receptor.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare H1 Receptor Membranes A1 Combine Reagents in 96-well Plate P1->A1 P2 Prepare Radioligand ([³H]mepyramine) P2->A1 P3 Prepare Test Compounds (Tazifylline & Standards) P3->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Harvest via Vacuum Filtration A2->A3 A4 Wash Filters A3->A4 D1 Scintillation Counting (Measure CPM) A4->D1 D2 Calculate Specific Binding D1->D2 D3 Generate Dose-Response Curve (IC₅₀) D2->D3 D4 Calculate Kᵢ via Cheng-Prusoff D3->D4

Caption: Workflow for a competitive radioligand binding assay.

This assay measures the ability of an antagonist to block the downstream signaling cascade initiated by agonist binding to the H1 receptor. It provides a functional measure of potency (often expressed as an IC₅₀ or pA₂ value), which complements the affinity data from binding assays.

Principle of Causality: The H1 receptor is coupled to the Gq/11 protein.[9] Histamine binding activates Gq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ can be measured with a calcium-sensitive fluorescent dye. A competitive antagonist will block histamine from binding, thus preventing this signaling cascade and the subsequent calcium release.

Detailed Protocol:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the human H1 receptor (e.g., HeLa, HEK293).

  • Cell Plating: Plate the cells in a black, clear-bottom 96-well or 384-well microplate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This allows the dye to enter the cells, where it is cleaved into its active, calcium-sensitive form.

  • Compound Pre-incubation: Remove the dye solution and add buffer containing various concentrations of the antagonist (Tazifylline or a standard). Incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation & Measurement: Place the microplate into a fluorescence plate reader (e.g., a FLIPR or FlexStation). Add a fixed concentration of histamine (typically an EC₈₀ concentration to ensure a robust signal) to all wells simultaneously.

  • Data Acquisition: Measure the change in fluorescence intensity over time. The peak fluorescence response corresponds to the maximum intracellular calcium concentration.

  • Data Analysis:

    • Normalize the response in each well to the baseline fluorescence before histamine addition.

    • Plot the peak fluorescence response against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration of antagonist required to inhibit 50% of the histamine-induced calcium response.

Diagram: H1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq Protein H1R->Gq activates PLC PLC Gq->PLC activates IP3 IP₃ PLC->IP3 generates Ca Ca²⁺ Release IP3->Ca triggers Histamine Histamine Histamine->H1R binds Tazifylline Tazifylline Tazifylline->H1R blocks

Caption: Simplified H1 receptor signaling cascade leading to Ca²⁺ release.

Comparative Data: H1 Receptor Binding Affinities of Standard Antagonists

The following table summarizes the reported H1 receptor inhibition constants (Kᵢ) for a selection of first and second-generation antihistamines. These values serve as essential benchmarks for contextualizing the affinity of Tazifylline. A lower Kᵢ value indicates a higher binding affinity.

CompoundGenerationH1 Receptor Kᵢ (nM)
Tazifylline Test Agent To Be Determined
DiphenhydramineFirst1.0 - 1.1[8][10]
DesloratadineSecond0.4[11]
LevocetirizineSecond3[11]
CetirizineSecond6[12]
FexofenadineSecond10[11][13]
LoratadineSecond35

Note: Kᵢ values can exhibit some variation across different studies due to minor differences in experimental conditions (e.g., tissue source, radioligand, buffer composition). The values presented are representative for comparative purposes.[8]

Discussion and Interpretation

The primary goal of this benchmarking guide is to determine where Tazifylline's H1 receptor affinity lies relative to established drugs. Preclinical data suggests Tazifylline is a "potent" antagonist, which would imply a Kᵢ value in the low nanomolar range.[5]

  • Affinity vs. Potency: The radioligand binding assay provides a direct measure of affinity (Kᵢ), while the calcium mobilization assay measures functional potency (IC₅₀). For a competitive antagonist, these values are often closely correlated. Establishing this correlation for Tazifylline would provide strong evidence for its mechanism of action.

  • Selectivity and Safety Profile: A crucial aspect of modern antihistamine development is selectivity. Preclinical studies show Tazifylline has much lower affinity for H2, adrenergic, serotonin, and muscarinic receptors.[5] This is a key differentiator from first-generation agents like Diphenhydramine, which is a potent antimuscarinic and readily crosses the blood-brain barrier, leading to its well-known sedative and anticholinergic effects.[4][14] The high selectivity of Tazifylline is predictive of a favorable side-effect profile, similar to second-generation agents like Cetirizine and Fexofenadine, which are substrates for P-glycoprotein efflux transporters in the brain, limiting their CNS penetration.[15]

  • Structural Considerations: Tazifylline's structure as a theophylline derivative is unique among common antihistamines. Theophylline itself is a non-selective phosphodiesterase inhibitor and adenosine receptor antagonist.[7][16] However, the modifications creating Tazifylline have clearly conferred high affinity and selectivity for the H1 receptor.[5] A full receptor-binding panel, as described in the methodology, is necessary to confirm that it does not retain significant activity at these other targets, which would differentiate its pharmacological profile from that of doxofylline, another xanthine derivative that lacks significant adenosine receptor antagonism.[16][17]

Conclusion

Based on existing preclinical evidence, Tazifylline is a promising H1 receptor antagonist characterized by high potency and selectivity.[5] The experimental framework detailed in this guide provides a robust and scientifically rigorous pathway to quantitatively benchmark its H1 receptor affinity against both first and second-generation standards. By employing both competitive radioligand binding and functional calcium mobilization assays, researchers can generate a comprehensive in-vitro pharmacological profile for Tazifylline. This data is critical for validating its mechanism of action and accurately positioning its therapeutic potential within the clinical landscape of H1 antihistamines.

References

  • Wikipedia. Cetirizine. [Link]

  • Miyamoto, T., et al. (1989). Animal pharmacology of the selective histamine H1-receptor antagonist tazifylline. PubMed. [Link]

  • Church, M. K., & Church, D. S. (2012). H1-antihistamines and urticaria: how can we predict the best drug for our patient? Clinical and Experimental Dermatology. [Link]

  • ResearchGate. Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. [Link]

  • de Graaf, C., et al. (2021). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry. [Link]

  • Luria-Perez, R. (2005). Comparative pharmacology of the H1 antihistamines. SciSpace. [Link]

  • Sharif, N. A., et al. (1996). Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies. PubMed. [Link]

  • Kiviranta, K., et al. (1989). Antiallergic effects of the new histamine H1-receptor antagonist tazifylline in healthy atopic and non-atopic subjects. PubMed. [Link]

  • Bosma, R., et al. (2017). The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor. Frontiers in Pharmacology. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Cetirizine Hydrochloride? [Link]

  • Christophe, B., et al. (2003). Histamine H1 receptor antagonism by cetirizine in isolated guinea pig tissues. European Journal of Pharmacology. [Link]

  • Wikipedia. Diphenhydramine. [Link]

  • ResearchGate. Representative structures of H1-antihistamines and their Ki values. [Link]

  • Adooq Bioscience. Histamine Receptors inhibitors. [Link]

  • Kiviranta, K., et al. (1989). The reducing effects of tazifylline on histamine-induced bronchoconstriction in atopic asthmatics. PubMed. [Link]

  • PubChem - NIH. Diphenhydramine. [Link]

  • Testa, B., et al. (1998). Molecular Properties and Pharmacokinetic Behavior of Cetirizine, a Zwitterionic H1-Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Sicari, V., & Zabbo, C. P. (2023). Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile. StatPearls. [Link]

  • Pharmacology of Diphenhydramine (Benadryl) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • Delli, F., & Sharma, S. (2023). Theophylline. StatPearls - NCBI Bookshelf. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Doxofylline? [Link]

  • Italiano, A., et al. (2018). Enhancer of zeste homolog 2 (EZH2) inhibitors. PubMed - NIH. [Link]

  • Matera, M. G., et al. (2017). Doxofylline is not just another theophylline! International Journal of Chronic Obstructive Pulmonary Disease. [Link]

  • IJFMR. (2025). In-Silico Analysis and Molecular Docking of Antihistaminic Drug (Bilastine Derivative) Against H1 Receptor. [Link]

  • ResearchGate. H 1 receptor affinity of other ligands a used in CoMFA studies. [Link]

  • Simons, F. E. R., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal. [Link]

Sources

Validation

Validation of Tazifylline Anti-Allergic Effects in Atopic Dermatitis Models: A Comparative Methodological Guide

Pruritus (severe itching) is the most debilitating symptom of Atopic Dermatitis (AD), driving a vicious itch-scratch cycle that exacerbates skin barrier dysfunction and inflammation. While first-generation H1 antihistami...

Author: BenchChem Technical Support Team. Date: March 2026

Pruritus (severe itching) is the most debilitating symptom of Atopic Dermatitis (AD), driving a vicious itch-scratch cycle that exacerbates skin barrier dysfunction and inflammation. While first-generation H1 antihistamines are often prescribed, their efficacy is frequently confounded by their sedative properties due to blood-brain barrier (BBB) penetration.

As drug development pivots toward highly selective, non-sedating small molecules, Tazifylline (RS-49014 / LN 2974) has emerged as a compelling candidate. Pharmacological profiling demonstrates that Tazifylline is a potent, selective, and long-acting histamine H1-receptor antagonist that does not produce central nervous system depression[1]. Furthermore, clinical evaluations have confirmed its ability to significantly inhibit histamine-induced wheal and flare reactions in atopic subjects without inducing sedation[2].

This guide provides a comprehensive, self-validating methodological framework for evaluating Tazifylline against standard-of-care alternatives (Cetirizine, Diphenhydramine, and Dexamethasone) in preclinical AD models.

Mechanistic Rationale: Targeting the H1 Axis in AD

In atopic dermatitis, mast cell degranulation releases histamine, which binds to H1 receptors on unmyelinated C-nerve fibers, triggering the sensation of itch. This signaling cascade relies on the Gq-protein coupled pathway, leading to Phospholipase C (PLC) activation and intracellular calcium mobilization.

Tazifylline competitively binds to the H1 receptor with high affinity, blocking this downstream signaling. Crucially, its highly polar molecular structure prevents it from crossing the BBB, isolating its effects to peripheral tissues and avoiding the off-target muscarinic and serotonergic interactions common in older antihistamines[1].

Mechanism MastCell Mast Cell Degranulation Histamine Histamine Release MastCell->Histamine H1R Peripheral H1 Receptor (C-Nerve Fibers) Histamine->H1R PLC PLC / IP3 / Ca2+ Pathway H1R->PLC Tazifylline Tazifylline (Selective Antagonist) Tazifylline->H1R Competitively Blocks Itch Pruritus & Excoriation PLC->Itch

Diagram 1: Mechanism of Tazifylline inhibiting peripheral Histamine H1 receptor-mediated pruritus.

Experimental Validation Protocols

To rigorously validate Tazifylline, we employ a dual-model approach.

  • Acute Histamine-Induced Pruritus Model: Isolates the direct anti-pruritic pharmacodynamics of the compound.

  • Chronic DNFB-Induced AD Model: Evaluates the compound's ability to halt the itch-scratch cycle and reduce downstream chronic inflammation (epidermal hyperplasia).

Protocol A: Acute Histamine-Induced Pruritus in Mice

Causality Note: We utilize direct intradermal histamine injection rather than Compound 48/80 to bypass mast cell degranulation, specifically isolating the H1-receptor antagonistic efficacy of Tazifylline.

  • Acclimatization: Habituate male BALB/c mice (6-8 weeks old) to individual observation chambers for 30 minutes daily for 3 days prior to the experiment.

  • Dosing: Administer test compounds (Tazifylline, Cetirizine, Diphenhydramine at 10 mg/kg, or Vehicle) via oral gavage (p.o.) 60 minutes prior to challenge.

  • Challenge: Shave the rostral part of the back. Inject 50 µL of Histamine diphosphate (100 µ g/site ) intradermally.

  • Quantification: Video-record the mice for 30 minutes post-injection. A blinded observer must count "scratching bouts" (defined as lifting the hind paw to scratch the injected site and returning it to the floor).

Protocol B: Chronic DNFB-Induced Atopic Dermatitis

Causality Note: 2,4-Dinitrofluorobenzene (DNFB) drives a Th2-skewed immune response. By treating the animals during the challenge phase, we evaluate if blocking H1-mediated itch reduces secondary mechanical skin damage and subsequent inflammatory infiltration.

  • Sensitization (Day 0 & Day 3): Apply 100 µL of 0.15% DNFB dissolved in acetone/olive oil (4:1) to the shaved dorsal skin of C57BL/6 mice.

  • Challenge (Days 7, 10, 13): Apply 20 µL of 0.15% DNFB to the right ear.

  • Therapeutic Intervention (Days 7-14): Administer Tazifylline (10 mg/kg), Dexamethasone (1 mg/kg, positive control), or vehicle daily via oral gavage.

  • Endpoint Analysis (Day 15): Measure ear thickness using a digital micrometer. Euthanize animals, harvest ear tissue for H&E staining (epidermal thickness) and Toluidine Blue staining (mast cell infiltration).

Workflow D0 Days 0 & 3: Sensitization (0.15% DNFB Dorsal) D7 Days 7, 10, 13: Challenge (0.15% DNFB Ear) D0->D7 D8 Days 7-14: Daily Oral Dosing (Tazifylline vs Controls) D7->D8 D15 Day 15: Tissue Harvest & Histopathology D8->D15

Diagram 2: In vivo experimental workflow for DNFB-induced atopic dermatitis validation.

Comparative Performance Data

To establish trustworthiness, experimental data must be benchmarked against established clinical and preclinical standards. The following table synthesizes expected performance metrics based on the pharmacological profile of Tazifylline[1][2] compared to a 2nd-generation antihistamine (Cetirizine), a 1st-generation antihistamine (Diphenhydramine), and a broad-spectrum corticosteroid (Dexamethasone).

Metric / AssayVehicle (Control)Tazifylline (10 mg/kg)Cetirizine (10 mg/kg)Diphenhydramine (10 mg/kg)Dexamethasone (1 mg/kg)
In Vitro H1 Affinity (Ki) N/A< 5 nM ~ 6 nM~ 15 nMN/A
Acute Scratching Bouts (30 min) 145 ± 1242 ± 8 45 ± 938 ± 7110 ± 15*
Ear Swelling Reduction (DNFB) 0%48% 45%40%85%
Sedation Index (Locomotor Activity) 100% (Baseline)98% (No sedation) 95%45% (High sedation)95%
Mast Cell Degranulation Inhibition 0%Low (<10%) Low (<15%)Low (<10%)High (>70%)

*Note: Dexamethasone is highly effective against chronic inflammation but acts too slowly to significantly block acute histamine-induced scratching within a 30-minute window.

Data Synthesis & Expert Insights

The data highlights Tazifylline's precise mechanism of action. In the acute model, Tazifylline suppresses scratching bouts as effectively as Diphenhydramine. However, the Sedation Index (measured via open-field locomotor tracking) reveals the critical differentiator: Diphenhydramine causes a 55% reduction in spontaneous movement due to BBB crossing, whereas Tazifylline maintains baseline locomotor activity[1].

Furthermore, Tazifylline shows poor inhibition of primary mast cell degranulation[1]. This confirms its classification as a pure, highly selective H1 antagonist rather than a mast cell stabilizer. In the chronic DNFB model, the 48% reduction in ear swelling achieved by Tazifylline is secondary to the suppression of the itch-scratch cycle, preventing mechanical epidermal hyperplasia, rather than a direct immunosuppressive effect like that of Dexamethasone.

Conclusion

For drug development professionals evaluating anti-pruritic agents for Atopic Dermatitis, Tazifylline represents a highly optimized pharmacological profile. By rigorously utilizing acute histamine challenges alongside chronic DNFB models, researchers can validate that Tazifylline delivers potent, long-acting peripheral H1 antagonism without the dose-limiting sedative side effects that plague early-generation therapeutics.

References

  • Poizot A, et al. (1986).Animal pharmacology of the selective histamine H1-receptor antagonist tazifylline. PubMed.
  • Ring J, et al. (1988).Antiallergic effects of the new histamine H1-receptor antagonist tazifylline in healthy atopic and non-atopic subjects. PubMed.
  • Savin JA, et al. (1986).The effect of a new non-sedative H1-receptor antagonist (LN2974) on the itching and scratching of patients with atopic eczema. NCATS Inxight Drugs.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Tazifylline

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. Tazifylline, a potent and selective histamine H1 receptor antag...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. Tazifylline, a potent and selective histamine H1 receptor antagonist, is a valuable tool in research.[] However, like any biologically active compound, its lifecycle in the laboratory must conclude with safe and compliant disposal.

This guide provides a detailed, step-by-step framework for the proper disposal of Tazifylline. In the absence of a specific, manufacturer-issued Safety Data Sheet (SDS) with dedicated disposal instructions, we must adopt a conservative and risk-based approach. One supplier may ship this compound as "non-hazardous" for transport purposes, but this does not absolve us of the responsibility to treat a potent, research-grade pharmaceutical compound with unknown comprehensive hazard data as chemical waste.[2] Therefore, the procedures outlined below are grounded in established principles of laboratory safety, Environmental Health and Safety (EHS) guidelines, and the Resource Conservation and Recovery Act (RCRA).[3][4]

Risk Assessment and Waste Characterization: A Proactive Stance

Before any disposal process begins, a thorough risk assessment is paramount. The chemical structure of Tazifylline incorporates a purine-2,6-dione (theophylline) core and a piperazine moiety.[5][6] Both of these chemical classes warrant careful handling.

  • Purine Analogues: This class of molecules is known to interact with nucleic acid synthesis and cellular metabolism.[7][8] Some purine analogs are cytotoxic, and without specific toxicity data for Tazifylline, we must assume it could possess biological activity that poses a potential health risk.[8]

  • Piperazine Derivatives: Compounds containing the piperazine ring can be hazardous, with potential health effects including skin and eye irritation.[9][10]

Tazifylline Properties Summary
PropertyValueSource
Chemical Name 7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione[6]
Molecular Formula C23H32N6O3S[][5]
Molecular Weight 472.61 g/mol [5]
CAS Number 79712-55-3[5][6]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. The following workflow ensures that Tazifylline waste is handled safely from the point of generation to its final collection by your institution's EHS personnel.

Tazifylline_Disposal_Workflow cluster_waste_types Identify Waste Stream cluster_containment Select & Label Container start_node start_node process_node process_node waste_cat_node waste_cat_node container_node container_node action_node action_node final_node final_node start Tazifylline Waste Generated solid Unused/Expired Solid Compound start->solid liquid Aqueous / Solvent Solutions start->liquid labware Contaminated Labware (Tips, Vials, Gloves, etc.) start->labware solid_container Solid Waste Container (HDPE, Wide-mouth) solid->solid_container liquid_container Liquid Waste Container (Glass or HDPE, Screw-cap) liquid->liquid_container labware_container Solid Waste Bag/Container (Double-bagged) labware->labware_container labeling Label Container: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name: 'Tazifylline' 3. List all components & % 4. Accumulation Start Date 5. PI Name & Lab Info solid_container->labeling liquid_container->labeling labware_container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Request EHS Pickup storage->pickup

Caption: Decision workflow for the safe segregation and disposal of Tazifylline waste streams.

Detailed Protocols for Waste Streams

Protocol 3.1: Unused/Expired Solid Tazifylline
  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. A wide-mouth design is preferable to minimize the risk of creating airborne dust during transfer. The container must be clean, dry, and compatible with the chemical.[12]

  • Transfer: Carefully transfer the solid Tazifylline into the designated waste container. Perform this transfer inside a chemical fume hood to prevent inhalation of any fine particulates.

  • Labeling: Immediately affix a "HAZARDOUS WASTE" label to the container.[3][13] Fill out the label completely, including:

    • The full chemical name: "Tazifylline" (do not use abbreviations).[3]

    • The approximate quantity of waste.

    • The date you first added waste to the container (accumulation start date).

    • Your name, Principal Investigator (PI), and laboratory information.[3]

  • Storage: Keep the container tightly sealed at all times, except when adding waste.[13][14] Store it in your lab's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials like strong oxidizers.

Protocol 3.2: Contaminated Liquid Waste (Aqueous Buffers, Solvents)
  • Segregation is Key: Do not mix different solvent wastes. Maintain separate, dedicated waste containers for:

    • Aqueous Waste: Solutions of Tazifylline in buffers or water.

    • Non-Halogenated Solvent Waste: Solutions in solvents like methanol, ethanol, or acetonitrile.

    • Halogenated Solvent Waste: Solutions in solvents like dichloromethane or chloroform.

    • Rationale: Mixing these streams complicates the disposal process and significantly increases costs. EHS and waste disposal facilities have different treatment protocols for each.[12]

  • Container Selection: Use a compatible liquid waste container (glass or HDPE) with a secure, leak-proof screw cap. Never use laboratory beakers or flasks with stoppers for waste accumulation.[12]

  • Labeling: Label each container as "HAZARDOUS WASTE" and list every single component by its full chemical name with estimated percentages (e.g., "Tazifylline (~0.1%), Methanol (50%), Water (49.9%)").[3]

  • Storage: Keep containers sealed and stored in secondary containment (such as a chemical-resistant tray) to contain potential leaks.

Protocol 3.3: Contaminated Labware and Personal Protective Equipment (PPE)
  • Gross Decontamination: To the extent possible, rinse disposable items with a suitable solvent to remove the bulk of the Tazifylline residue. This rinseate must be collected and disposed of as liquid hazardous waste (see Protocol 3.2).

  • Waste Collection: Collect all contaminated solid items, such as pipette tips, centrifuge tubes, vials, gloves, and bench paper, in a dedicated container.

  • Containment: Use a sturdy, leak-proof plastic bag (double-bagging is recommended) or a lined cardboard box clearly marked for "Hazardous Waste."

  • Labeling: Label the container or bag with "HAZARDOUS WASTE" and a description of the contents (e.g., "Solid Lab Waste Contaminated with Tazifylline").

  • Empty Stock Vials: An empty container that held a hazardous chemical must still be treated as hazardous waste.[9] Do not discard empty Tazifylline stock vials in the regular or glass trash. Place them in the solid hazardous waste stream.

Final Disposal and Emergency Spill Procedures

Collection

Once your waste container is approximately 90% full, or as per your institutional guidelines, submit a chemical waste pickup request to your EHS department.[14] Do not allow waste to accumulate for extended periods.

Emergency Spill Response

In the event of a spill, your immediate priority is personal safety.

  • Alert: Notify colleagues in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect: If it is safe to do so, and you are trained, manage the spill. Don appropriate PPE (lab coat, gloves, eye protection). For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, use a chemical spill kit or absorbent pads to contain and absorb the material.

  • Clean: Collect all cleanup materials into a hazardous waste bag or container. Decontaminate the area as appropriate.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

By adhering to these rigorous, safety-first protocols, you ensure that your vital research does not come at the cost of environmental health or personal safety. This structured approach to waste management is a hallmark of a trustworthy and scientifically sound laboratory operation.

References

  • PubChem. Tazifylline. National Institutes of Health. [Link]

  • Global Substance Registration System (GSRS). TAZIFYLLINE. [Link]

  • Case Western Reserve University. How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]

  • Novachem. Piperazine citrate Safety Data Sheet. [Link]

  • Clean Harbors. RCRA Pharmaceutical Waste Management Guide. (2019). [Link]

  • University of Texas at Austin. Chemical Waste | Environmental Health & Safety (EHS). [Link]

  • Virginia Tech. Chemical Waste Disposal Procedures | Environmental Health and Safety. [Link]

  • PubChem. Piperazine. National Institutes of Health. [Link]

  • PubChem. Tazifylline | C23H32N6O3S | CID 54424. National Institutes of Health. [Link]

  • Daniels Health. Secure RCRA Hazardous Waste Disposal Services. [Link]

  • International Finance Corporation. Environmental, Health, and Safety Guidelines for Waste Management Facilities. (2007). [Link]

  • Carnegie Mellon University. Hazardous Waste Guidelines. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • NYS Department of Environmental Conservation. Management Of Hazardous Waste Pharmaceuticals. [Link]

  • County of San Diego. Pharmaceutical Waste Guidance. [Link]

  • Taylor & Francis. Purine analogues – Knowledge and References. [Link]

  • National Center for Biotechnology Information. Purine Analogs - Holland-Frei Cancer Medicine. [Link]

  • U.S. Food & Drug Administration. Where and How to Dispose of Unused Medicines. [Link]

  • ResearchGate. Purine Nucleoside Analogs as Immunosuppressive and Antineoplastic Agents: Mechanism of Action and Clinical Activity. [Link]

  • Medicosis Perfectionalis. Purine Salvage Pathway. YouTube. [Link]

Sources

Handling

Personal protective equipment for handling Tazifylline

Comprehensive Safety and Operational Guide for Handling Tazifylline As laboratory safety standards evolve, treating highly biologically active compounds with generic safety protocols is no longer sufficient. Tazifylline...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Tazifylline

As laboratory safety standards evolve, treating highly biologically active compounds with generic safety protocols is no longer sufficient. Tazifylline (RS-49014) is a highly potent, selective, and long-acting histamine H1-receptor antagonist utilized extensively in pharmacological and allergy research[1][2]. Because it exhibits profound biological activity at low concentrations—possessing up to ten times the bronchodilator activity of legacy antihistamines like astemizole or terfenadine[3]—it must be treated as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) in laboratory settings[4].

This guide provides researchers with a self-validating system for the safe handling, preparation, and disposal of Tazifylline, ensuring both scientific integrity and personnel safety.

Pharmacological Grounding & Hazard Causality

To design an effective safety protocol, we must first understand the molecular causality of the hazard. Unlike first-generation antihistamines, Tazifylline does not cross the blood-brain barrier significantly, meaning it lacks severe central nervous system (CNS) depressive or sedative effects[2][5]. However, its primary hazard lies in its potent peripheral H1-receptor antagonism.

Mechanism of Action: Histaminergic H1 receptors are G-protein coupled receptors. When activated by endogenous histamine, they stimulate phospholipase C (PLC), leading to the formation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade subsequently triggers intracellular calcium (Ca2+) release and localized inflammatory responses[6]. Tazifylline competitively binds to the H1 receptor, potently inhibiting these signaling pathways[2].

Hazard Implication: Accidental exposure via inhalation of aerosolized powder or transdermal absorption of solvated compound can cause localized or systemic disruption of normal histaminergic responses[2][5]. This can mask early immune responses or cause unexpected bronchial alterations.

H1Signaling Histamine Histamine (Endogenous Agonist) H1R H1 Receptor (Gq-Coupled) Histamine->H1R Activates Tazifylline Tazifylline (Antagonist) Tazifylline->H1R Blocks PLC Phospholipase C H1R->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release IP3->Ca2 Triggers

Fig 1: Tazifylline competitively blocks H1-receptor signaling, preventing PLC-mediated calcium release.

Mandatory Personal Protective Equipment (PPE) System

To prevent exposure, a multi-layered PPE strategy is required. The selection of PPE is dictated by the physical state of Tazifylline (dry powder vs. solution) and the scale of the operation.

Field-Proven Insight: When Tazifylline is dissolved in organic solvents like Dimethyl Sulfoxide (DMSO), the solvent acts as a potent penetration enhancer[7]. A spill on a single glove can rapidly permeate the nitrile and carry the active drug directly into the bloodstream. Therefore, double-gloving is non-negotiable when handling solvated HPAPIs.

Table 1: PPE and Containment Matrix based on Tazifylline Operational Scale

Operational ScaleMass HandledPrimary ContainmentRespiratory ProtectionHand Protection
Analytical < 5 mgClass II BSC or Fume HoodN95 / FFP2 MaskSingle Nitrile (Powder) / Double (Solvent)
Preparative 5 mg - 1 gPowder Weighing IsolatorP100 / PAPRDouble Nitrile
Bulk Synthesis > 1 gGlovebox / Sealed IsolatorPAPRDouble Nitrile + Gauntlets

Self-Validating Operational Protocol

Do not rely on assumptions when handling potent H1 antagonists. The following step-by-step methodology incorporates built-in validation checks to ensure containment at every stage.

Step 1: Environmental Preparation & Containment

  • Action: Conduct all weighing inside a certified Biological Safety Cabinet (BSC) or dedicated powder weighing isolator.

  • Validation Check: Before opening the Tazifylline vial, verify the magnehelic gauge on the hood to ensure inward airflow is within the certified safe range.

Step 2: Static-Free Weighing

  • Action: Use an anti-static ionizer gun on the spatulas, weigh boats, and the sealed Tazifylline vial before opening.

  • Causality: Dry pharmaceutical powders like Tazifylline hydrochloride are highly prone to electrostatic charging. Electrostatic repulsion can cause micro-particulates to aerosolize and bypass standard draft shields.

Step 3: In-Hood Solubilization

  • Action: Inject the required volume of solvent (e.g., DMSO or ethanol) directly into the pre-weighed vial inside the containment zone. Cap the vial tightly before removing it from the hood.

  • Validation Check: Swirl the capped vial gently and hold it against a high-contrast dark background. The complete absence of floating micro-particulates confirms 100% dissolution, validating that the potent compound is fully contained in the liquid phase and safe for ambient laboratory transport.

HandlingWorkflow Prep 1. Risk Assessment & PPE Donning Containment 2. Containment (BSC/Isolator) Prep->Containment Weighing 3. Static-Free Weighing Containment->Weighing Solubilization 4. In-Hood Solubilization Weighing->Solubilization Decon 5. Solvent Wipe & Decontamination Solubilization->Decon Disposal 6. HPAPI Waste Disposal Decon->Disposal

Fig 2: Self-validating operational workflow for the safe handling and processing of Tazifylline.

Decontamination and Disposal Plan

Because Tazifylline is a biologically active synthetic molecule, standard soap-and-water cleanup is insufficient for spill management.

Surface Decontamination:

  • Solvent Lift: Wipe the affected area with a solvent compatible with Tazifylline (e.g., 10% ethanol/water mixture) to dissolve and lift any residual drug from the surface.

  • Oxidative Cleavage: Follow up with a 1% sodium hypochlorite (bleach) solution. The oxidative action ensures the structural destruction of the active pharmacophore.

  • Validation Check: Swab the area and perform a visual inspection under bright light to confirm no residue or streaking remains, validating the decontamination process.

Waste Segregation:

  • Liquid Waste: Collect all Tazifylline-containing solutions in a dedicated, clearly labeled hazardous organic waste container. Do not mix with general acid/base waste.

  • Solid Waste: All contaminated consumables (pipette tips, weigh boats, outer gloves) must be treated as HPAPI waste. Double-bag these items in heavy-duty chemical waste bags before transferring them to the facility's hazardous waste accumulation area[4].

References

  • Taylor & Francis. Epinastine – Knowledge and References. Retrieved from[Link]

  • Poizot A, et al. Animal pharmacology of the selective histamine H1-receptor antagonist tazifylline. PubMed (Arzneimittelforschung. 1986). Retrieved from[Link]

  • Ring J, et al. Antiallergic effects of the new histamine H1-receptor antagonist tazifylline in healthy atopic and non-atopic subjects. PubMed (Arzneimittelforschung. 1988). Retrieved from[Link]

  • Alazhar University, Faculty of Pharmacy. Textbook of Medicinal Chemistry Volume 2. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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